Pomalidomide 4'-alkylC4-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H18N6O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25) |
InChI Key |
LTRNAKXZLMEDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide 4'-alkylC4-azide: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931) 4'-alkylC4-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, engineered as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core mechanism of action of pomalidomide 4'-alkylC4-azide, its role in the ubiquitination pathway, and its application in the targeted degradation of proteins. Pomalidomide and its derivatives function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The glutarimide (B196013) moiety of pomalidomide binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrate proteins that are not typically targeted by CRBN.[1] The recruited proteins are then polyubiquitinated, marking them for degradation by the 26S proteasome.[1]
This compound retains this fundamental mechanism of action. The critical addition of an azide (B81097) group via a four-carbon alkyl linker at the 4'-position of the phthalimide (B116566) ring provides a chemical handle for the attachment of a linker and a target-protein-binding ligand via "click chemistry".[1] This transforms the molecule into a heterobifunctional PROTAC. The resulting PROTAC simultaneously binds to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its degradation.[1]
Data Presentation
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[2] The following tables summarize representative data for various pomalidomide-based PROTACs targeting different proteins. While specific data for this compound is not extensively published, the data for analogous pomalidomide-azide derivatives, such as C5-azide variants, provide a strong indication of expected performance.
Table 1: Binding Affinity of Pomalidomide and Analogs to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2-3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 - 640 nM | - | Isothermal Titration Calorimetry |
| Thalidomide | ~250 nM | - | Isothermal Titration Calorimetry |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | - | Not Reported |
Note: The thermodynamic data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The binding affinities of these compounds are consistently in the nanomolar range, indicating high potency. Pomalidomide generally exhibits a higher affinity for CRBN than Lenalidomide and Thalidomide.[3]
Table 2: Performance of Pomalidomide-C5-Azide-Derived PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line |
| BRD4 | 2.5 nM | >95% | HEK293 |
| RIPK2 | 12 nM | ~90% | THP-1 |
| BTK | 5 nM | >90% | MOLM-14 |
| EGFR | Not Reported | 96% | A549 |
Data is representative of pomalidomide-C5-azide derived PROTACs and serves as an estimate for the performance of similar C4-azide derivatives.[4][5]
Experimental Protocols
Detailed methodologies for the synthesis of pomalidomide-azide derivatives and their subsequent use in biochemical assays are crucial for obtaining reliable and reproducible data.
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of a pomalidomide-azide derivative, which can be adapted for the 4'-alkylC4-azide variant.
Step 1: Synthesis of 4-nitro-pomalidomide
-
To a solution of 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) and sodium acetate (B1210297) (2.0 eq) in glacial acetic acid, add 4-nitrophthalic anhydride (B1165640) (1.05 eq).[6]
-
Heat the reaction mixture to reflux for 4-6 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature and pour into ice-water.[6]
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-nitro-pomalidomide.[6]
Step 2: Synthesis of 4-amino-pomalidomide (Pomalidomide)
-
In a flask, dissolve 4-nitro-pomalidomide (1.0 eq) in a suitable solvent such as DMF or a mixture of MeOH/EtOAc.[6]
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).[6]
-
Concentrate the filtrate under reduced pressure to obtain pomalidomide.[6] The crude product can be purified by recrystallization or column chromatography.[6]
Step 3: Introduction of the C5-azide linker
-
To a solution of pomalidomide (1.0 eq) and 6-azidohexanoic acid (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[6]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pomalidomide-C5-azide.[6]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[6]
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).[6]
-
Stir the reaction mixture at room temperature for 4-12 hours.[6]
-
Monitor the reaction by LC-MS.[6]
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.[6]
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[6]
Protocol 3: Target Protein Degradation Assay (Western Blot)
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.[6]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight.[6]
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[6]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[6]
-
Data Analysis: Quantify the band intensities using densitometry software.[6] Calculate the percentage of protein remaining relative to the vehicle-treated control.[2] Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Protocol 4: Cereblon Binding Assay (Competitive Binding Assay e.g., TR-FRET)
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.[6]
-
Assay Principle: A fluorescently labeled pomalidomide tracer that binds to CRBN is used.[6]
-
Procedure: In a microplate, combine recombinant CRBN protein, the fluorescent tracer, and varying concentrations of the test compound (this compound or the resulting PROTAC).
-
Measurement: After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC4-azide for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of pomalidomide (B1683931) derivatives, specifically focusing on azide-functionalized linkers for the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide, an immunomodulatory drug, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone for recruiting the cellular degradation machinery to a protein of interest (POI). The introduction of an azide-terminated linker, such as a 4'-alkylC4-azide, provides a versatile handle for conjugating the pomalidomide moiety to a POI-binding ligand via highly efficient "click chemistry."
The Role of Pomalidomide in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Pomalidomide's high affinity for CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, makes it a widely used E3 ligase ligand in PROTAC design.[1][2]
The functionalization of pomalidomide with a linker terminating in a reactive group, such as an azide (B81097), is a critical step in the modular assembly of PROTACs. The azide group allows for the facile and specific conjugation to an alkyne-modified POI ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][3] This approach enables the rapid generation of PROTAC libraries for screening and optimization in targeted protein degradation studies.[1][3]
Synthesis of Pomalidomide-Azide Linkers
The general strategy for synthesizing pomalidomide-azide linkers involves the initial installation of a linker with a terminal leaving group onto the pomalidomide core, followed by conversion to the azide. While the user specified a C4-azide linker, a C5-azide linker is more extensively documented in the literature. The following protocols are based on established methods for pomalidomide-C5-azide synthesis, which can be adapted for a C4 linker by using the appropriate starting materials (e.g., 1,4-dibromobutane (B41627) instead of 1,5-dibromopentane).
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Ref. |
| 1. Alkylation of Pomalidomide | Pomalidomide, 1,5-dibromopentane (B145557) | K₂CO₃ | DMF | 60 °C | 12 h | - | - | [1] |
| 2. Azide Formation | N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Sodium azide | DMF | 60 °C | 6 h | - | - | [1] |
| PROTAC Synthesis (CuAAC) | Pomalidomide-C5-azide, Alkyne-modified POI ligand | CuSO₄·5H₂O, Sodium ascorbate (B8700270) | t-BuOH/H₂O | Room Temp. | 4-12 h | - | >95% | [2] |
| Alternative PROTAC Synthesis | Pomalidomide-azide, Alkyne-functionalized CDK9 inhibitor | CuSO₄, Copper ligand (THPTA/TBTA) | DMF/t-BuOH/H₂O | Room Temp. | - | - | - | [4][5] |
Note: Specific yield and purity data are often not reported in generalized protocols. These values are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide [1]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the N-(5-bromopentyl)pomalidomide derivative.
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC to yield the final PROTAC.
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[2]
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams outline the synthesis workflow and the mechanism of action of pomalidomide-based PROTACs.
References
Pomalidomide 4'-alkylC4-azide: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) 4'-alkylC4-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, designed as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] This technical guide provides an in-depth exploration of the core applications of Pomalidomide 4'-alkylC4-azide in research, detailing its mechanism of action, providing representative quantitative data for pomalidomide-based degraders, and offering detailed experimental protocols for its application in targeted protein degradation (TPD).
Pomalidomide acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] The 4'-alkylC4-azide modification provides a crucial chemical handle—a terminal azide (B81097) group—at the end of a four-carbon alkyl linker. This azide group enables the straightforward and efficient conjugation of the pomalidomide moiety to a ligand targeting a specific protein of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4][5] The resulting PROTAC molecule can then simultaneously bind to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2]
While this compound is a commercially available reagent for PROTAC development, it is noteworthy that the scientific literature more extensively features its C5-functionalized analogs.[6] Research has suggested that modifications at the C5 position of the pomalidomide phthalimide (B116566) ring may offer advantages in reducing the off-target degradation of endogenous zinc-finger proteins.[7][8] Nevertheless, the principles and methodologies described herein are broadly applicable to pomalidomide-azide building blocks for the development of novel protein degraders.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary research application of this compound is as a foundational component in the construction of PROTACs. The mechanism of action for a PROTAC synthesized using this building block involves a catalytic cycle of targeted protein degradation:
-
Ternary Complex Formation: The PROTAC molecule, consisting of the pomalidomide ligand and a POI-binding ligand joined by a linker, simultaneously binds to the CRBN E3 ligase and the target protein, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pomalidomide 4'-alkylC4-azide: A Technical Guide to Cereblon E3 Ligase Engagement for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-alkylC4-azide, a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). While direct quantitative binding data for this specific azide (B81097) derivative is not extensively published, its utility is firmly established on the well-characterized, high-affinity interaction of its parent molecule, pomalidomide, with Cereblon.
Pomalidomide 4'-alkylC4-azide serves as a critical building block in targeted protein degradation. It incorporates the potent Cereblon-binding pomalidomide core, appended with a 4-carbon alkyl linker terminating in a bioorthogonal azide group. This azide handle enables efficient and specific conjugation to a target protein ligand via "click chemistry," facilitating the rapid assembly of PROTAC libraries for the discovery of novel protein degraders.[1]
Core Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of a "neosubstrate"—in this case, the target protein of interest (POI) bound to the other end of the PROTAC. This induced proximity results in the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.
References
Pomalidomide 4'-alkylC4-azide: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931) 4'-alkylC4-azide is a functionalized derivative of pomalidomide, an immunomodulatory drug that has been repurposed as a powerful tool in the field of targeted protein degradation (TPD). This molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide 4'-alkylC4-azide incorporates the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-carbon alkyl linker to a terminal azide (B81097) group. This azide functionality provides a convenient handle for conjugation to a target protein ligand through "click chemistry," enabling the rapid and efficient generation of novel PROTACs for therapeutic development. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound in PROTAC-mediated protein degradation.
Structure and Physicochemical Properties
This compound is a synthetic molecule designed for use in PROTAC development. Its structure consists of the core pomalidomide scaffold, which is responsible for binding to the E3 ligase Cereblon, a C4 alkyl linker, and a terminal azide group for chemical conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₆O₄ |
| Molecular Weight | 370.37 g/mol |
| CAS Number | 2758431-96-6 |
| Appearance | White to off-white solid |
| Purity | ≥95% (as determined by HPLC) |
| Storage Conditions | Store at -20°C for long-term stability. |
| Solubility | Soluble in DMSO and DMF. |
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide portion of the molecule binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By incorporating this molecule into a PROTAC, the entire E3 ligase complex is brought into close proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
The Strategic Role of the Azide Group in Pomalidomide 4'-alkylC4-azide: A Technical Guide for Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the development of versatile and efficient molecular building blocks is paramount. Pomalidomide (B1683931), an immunomodulatory drug, has garnered significant attention for its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby redirecting it to degrade specific protein targets.[1] This mechanism has been harnessed in the creation of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that bring a target protein and an E3 ligase into proximity to induce the target's degradation.[2][3]
Pomalidomide 4'-alkylC4-azide is a functionalized derivative of pomalidomide designed as a key building block for PROTAC synthesis.[4] It incorporates the pomalidomide scaffold for CRBN recruitment, connected to a C4 alkyl linker that terminates in a chemically versatile azide (B81097) group.[4] This terminal azide serves as a bioorthogonal handle, allowing for its efficient and specific conjugation to a target protein ligand via "click chemistry."[2][5] This technical guide provides an in-depth analysis of the role of the azide group in this compound, detailing its synthesis, mechanism of action, and application in the development of novel protein degraders.
The Pivotal Role of the Azide Group: A Gateway to Click Chemistry
The primary and most critical function of the azide group (-N₃) in this compound is to serve as a highly reactive and specific partner in bioorthogonal "click" chemistry reactions.[5][6] This functionality enables the covalent ligation of the pomalidomide moiety to a linker connected to a ligand that targets a specific protein of interest.[6] The azide group's utility is most prominently featured in two types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction that forms a stable 1,2,3-triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[3][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that readily reacts with the azide to form a triazole ring.[3][6] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly advantageous for applications in biological systems.[6]
The azide group itself is relatively stable and bioorthogonal, meaning it does not readily react with endogenous functional groups within a biological system, ensuring that the ligation is specific to the intended alkyne-containing reaction partner.[6]
The Significance of the 4'-alkylC4 Linker
The "4'-alkylC4" designation indicates that a four-carbon alkyl linker is attached at the 4'-position of the pomalidomide core. The point of linker attachment on the pomalidomide scaffold is a critical determinant of the resulting PROTAC's biological activity. Functionalization at this position is intended to minimize interference with pomalidomide's binding to Cereblon.[7] Furthermore, strategic placement of the linker, such as at the C5 position of the phthalimide (B116566) ring, has been shown to reduce off-target degradation of endogenous zinc finger proteins, a common challenge with some pomalidomide-based PROTACs.[7][8][9] The C4 linker provides sufficient length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[10] The mechanism involves a series of orchestrated events:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[9]
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein.[8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[8]
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd = ~157 nM | [11][12] |
| Pomalidomide | Competitive Binding Assay | IC50 ≈ 1.2 - 3 µM | [11] |
| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Reference |
| Representative Data | Pomalidomide-based | Varies | Varies | [9] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized representation based on synthetic strategies for similar pomalidomide derivatives.[13][14]
-
Reaction Setup: In a reaction vial, dissolve 4-fluorothalidomide (1 equivalent) and a suitable amino-linker with a terminal azide (e.g., 4-azidobutan-1-amine) (1.1 - 1.5 equivalents) in a polar aprotic solvent such as DMSO or DMF.[13][14]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[13]
-
Reaction Conditions: Heat the reaction mixture (typically between 90-130°C) and stir for 4-24 hours.[13] Monitor the reaction progress by TLC or LC-MS.[13]
-
Workup: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.[14]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline for the CuAAC reaction.[2][15]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne-containing molecule of interest (1.05 - 1.2 equivalents) in a solvent system such as a mixture of t-BuOH and water or DMF.[2][6]
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (B8700270) (0.2 - 1 equivalent).[2][15] A copper-stabilizing ligand like TBTA or THPTA can also be added.[15]
-
Reaction Initiation: Add the catalyst solution to the stirred solution of the azide and alkyne.[15]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.[2][15]
-
Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the pure PROTAC.[9] Confirm the identity and purity by high-resolution mass spectrometry and NMR spectroscopy.[9]
Western Blot for Protein Degradation
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[9][16][17]
-
Cell Treatment: Seed cells and treat them with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.[17]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.[9][18]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[9][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][16]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 2758431-96-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC4-azide as a Degrader Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular environment, rather than simply inhibiting their function. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which serves to hijack the cell's natural protein disposal machinery. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives invaluable tools in the development of novel degraders.[1][2]
This technical guide provides an in-depth overview of Pomalidomide 4'-alkylC4-azide, a functionalized Cereblon ligand designed for the efficient synthesis of PROTACs. This building block incorporates the pomalidomide scaffold, an alkylC4 linker, and a terminal azide (B81097) group. The azide functionality serves as a versatile chemical handle for conjugation to a target protein ligand via "click chemistry," a highly efficient and specific reaction.[2][3] This approach facilitates the modular and rapid assembly of PROTAC libraries for screening and optimization.
Mechanism of Action: The Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the proximity of a target protein (Protein of Interest or POI) to the CRBN E3 ubiquitin ligase complex.[4] This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[5]
Mechanism of pomalidomide-based PROTAC action.
Quantitative Data
The binding affinity of the E3 ligase ligand is a critical parameter in the design of potent PROTACs. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide.[6][7] While specific quantitative binding data for this compound is not extensively available in the public domain, the affinity is expected to be in a similar range to pomalidomide itself, as the linker attachment point is chosen to minimize interference with CRBN binding.[7]
| Compound | Target | Kd (nM) | Reference |
| Pomalidomide | CRBN-DDB1 | ~157 | [6][8] |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | [8] |
| Thalidomide | CRBN-DDB1 | ~250 | [6][8] |
| Note: Binding affinities can vary depending on the experimental conditions. |
The efficacy of a PROTAC is often characterized by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The linker composition and length are crucial determinants of these parameters.[9]
| PROTAC Target | Linker Composition/Length | DC50 | Dmax | Reference |
| BTK | Varied Alkyl/PEG | Varies | Varies | [9] |
| EGFR | Varied Alkyl/PEG | Varies | Varies | [9] |
| Note: This table illustrates the principle that linker modifications significantly impact PROTAC performance. Specific values are highly dependent on the target ligand and cell line used. |
Experimental Protocols
Synthesis of this compound
While a specific protocol for the 4'-alkylC4-azide was not detailed in the provided search results, a general and widely used method for synthesizing similar pomalidomide-azide building blocks involves a two-step process. The following is a representative protocol for a related C5-azide analog, which can be adapted for the C4 linker.[1]
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and an appropriate C4 dihaloalkane (e.g., 1,4-dibromobutane) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the N-alkylated pomalidomide intermediate.
Step 2: Azidation
-
Dissolve the N-alkylated pomalidomide intermediate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
After cooling, dilute with water and extract with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound allows for its efficient conjugation to an alkyne-functionalized POI ligand using CuAAC "click chemistry".[2][5]
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting PROTAC using reverse-phase HPLC or other suitable chromatographic techniques.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Workflow for PROTAC synthesis using click chemistry.
Evaluation of PROTAC Activity
A series of biochemical and cellular assays are required to characterize the activity of a newly synthesized PROTAC.
1. Ternary Complex Formation Assay (Co-Immunoprecipitation) [5] This assay confirms the formation of the POI-PROTAC-CRBN ternary complex.
-
Treat cells expressing the target protein with the synthesized PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells using immunoprecipitation (IP) lysis buffer.
-
Incubate the cell lysate with an antibody against the target protein or an epitope tag, coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the eluate indicates ternary complex formation.
2. Western Blot for Protein Degradation [5] This is the most common method to quantify the degradation of the target protein.
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Experimental workflow for evaluating PROTAC-mediated degradation.
Conclusion
This compound is a valuable and versatile degrader building block for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature with a "clickable" azide handle streamlines the synthesis of PROTAC libraries, enabling the rapid exploration of different target ligands and linker compositions.[2][3] The high binding affinity of the pomalidomide core to Cereblon provides a strong foundation for the design of potent and selective protein degraders.[6][7] The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel PROTACs, facilitating the advancement of targeted protein degradation as a promising therapeutic strategy.
References
An In-depth Technical Guide to the Binding of Pomalidomide 4'-alkylC4-azide to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a potent derivative of thalidomide, is a clinically approved immunomodulatory drug (IMiD) for the treatment of multiple myeloma. Its mechanism of action relies on its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of the anti-myeloma and immunomodulatory effects of Pomalidomide.
Pomalidomide 4'-alkylC4-azide is a functionalized analog of Pomalidomide designed for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. In this context, the Pomalidomide moiety of this compound serves as the CRBN-recruiting ligand. The terminal azide (B81097) group provides a versatile handle for "click chemistry," allowing for the covalent attachment of a linker and a ligand for a specific protein of interest.
This technical guide provides a comprehensive overview of the binding of this compound to CRBN. While specific quantitative binding data for this derivative is not extensively available in the public domain, the binding characteristics are largely dictated by the parent Pomalidomide molecule. Therefore, this guide will leverage the wealth of data available for Pomalidomide to provide a detailed understanding of this crucial molecular interaction.
Quantitative Binding Data of Pomalidomide to CRBN
The binding affinity of Pomalidomide to CRBN has been determined using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from different studies. It is important to note that variations in experimental conditions, such as the specific protein construct used (e.g., CRBN alone or in complex with DDB1) and the assay methodology, can influence the measured affinity values.
| Compound | Assay Method | Protein Construct | Binding Constant (Kd) | Binding Constant (IC50) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | ~157 nM | - | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | 12.5 µM | - | [2] |
| Pomalidomide | Fluorescence Polarization (FP) | CRBN/DDB1 complex | - | 153.9 nM | [3] |
| Pomalidomide | Competitive Binding Assay | Endogenous CRBN in U266 cell extracts | - | ~2 µM | [4] |
| Pomalidomide | FRET-based competition assay | C-terminal domain of CRBN | - | Ki: 2.1 µM | [2] |
Experimental Protocols
Several biophysical and biochemical methods are commonly employed to characterize the binding of small molecules like Pomalidomide to CRBN. Below are detailed protocols for three key techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (e.g., Pomalidomide) is titrated into a solution containing the protein (e.g., CRBN-DDB1 complex). The heat changes upon each injection are measured to generate a binding isotherm, from which the binding parameters are derived.[1]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, preferably in complex with DDB1, to ensure stability and proper folding.
-
Prepare a stock solution of Pomalidomide in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer used for the protein to minimize solvent mismatch effects. The final DMSO concentration should be low and identical in both the protein and ligand solutions.
-
Thoroughly degas both the protein and ligand solutions before the experiment.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the Pomalidomide solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a protein.
Principle: A fluorescently labeled ligand (tracer) that binds to CRBN will have a high fluorescence polarization value due to its slower tumbling rate when bound to the large protein. An unlabeled competitor, such as Pomalidomide, will displace the tracer, leading to a decrease in the fluorescence polarization.[5]
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CRBN protein (often as a complex with DDB1).
-
A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide).[5]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
Serially diluted test compounds (e.g., this compound).
-
-
Assay Procedure:
-
Add a fixed concentration of the fluorescent tracer and the CRBN protein to each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include controls for no inhibitor (high polarization) and a saturating concentration of a known binder (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The FP signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand to a protein generally increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds.[6][7]
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CRBN protein.
-
A fluorescent dye such as SYPRO Orange.
-
Assay buffer.
-
Real-time PCR instrument capable of performing a melt curve analysis.
-
-
Assay Procedure:
-
In a PCR plate, mix the CRBN protein with the fluorescent dye in the assay buffer.
-
Add the test compound at various concentrations or a vehicle control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the transition in the melting curve, which can be determined by fitting the curve or by finding the peak of the first derivative of the curve.
-
The change in melting temperature (ΔTm) in the presence of the ligand compared to the control is a measure of the binding-induced stabilization.
-
Signaling Pathways and Molecular Interactions
The binding of Pomalidomide or its derivatives to CRBN initiates a cascade of events that are central to its therapeutic activity. The following diagrams, generated using the DOT language, illustrate these key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
A Deep Dive into Pomalidomide 4'-alkylC4-azide for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Pomalidomide (B1683931) 4'-alkylC4-azide in the rapidly evolving field of targeted protein degradation (TPD). We will explore the core concepts of Proteolysis Targeting Chimeras (PROTACs), the specific role of pomalidomide as a Cereblon (CRBN) E3 ligase recruiter, and the practical application of the 4'-alkylC4-azide derivative in the synthesis and evaluation of these novel therapeutic agents. This guide provides detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes and workflows to empower researchers in their quest to develop next-generation protein degraders.
The PROTAC Revolution: A Paradigm Shift in Drug Discovery
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes the limitations of traditional small-molecule inhibitors. Unlike inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins from the cell.[1] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components:
-
A ligand for the protein of interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 ubiquitin ligase: This moiety recruits the cellular machinery responsible for tagging proteins for degradation.
-
A linker: This connects the POI and E3 ligase ligands, facilitating the formation of a ternary complex.
By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the target protein, marking it for destruction by the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, leading to potent and sustained pharmacological effects.[1]
Pomalidomide: A Versatile E3 Ligase Ligand
Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Its ability to bind to CRBN has been effectively harnessed in the design of a wide range of PROTACs. The 4'-position of the pomalidomide phthalimide (B116566) ring is a common attachment point for the linker, allowing for the presentation of the POI ligand to the target protein while maintaining CRBN binding.[4]
The Role of the 4'-alkylC4-azide Moiety
The Pomalidomide 4'-alkylC4-azide derivative is a functionalized building block specifically designed for the efficient synthesis of PROTACs. It incorporates:
-
The Pomalidomide core: For recruitment of the CRBN E3 ligase.
-
An alkylC4 linker: A four-carbon aliphatic chain that provides spatial separation between the pomalidomide and the eventual POI ligand.
-
A terminal azide (B81097) group: This reactive handle enables the facile and efficient conjugation to a POI ligand containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.
The use of click chemistry streamlines the synthesis of PROTAC libraries, allowing for the rapid exploration of different POI ligands, linker lengths, and attachment points to optimize degradation efficiency and selectivity.
Synthesis of this compound
The synthesis of this compound is a critical first step in the development of pomalidomide-based PROTACs. A representative synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction followed by azide introduction.
Protocol: Synthesis of a Pomalidomide-C4-Azide Linker
This protocol outlines a general procedure for the synthesis of a pomalidomide derivative with a C4-azide linker.
Step 1: Alkylation of Pomalidomide
-
Materials: Pomalidomide, 1,4-dibromobutane (B41627), potassium carbonate (K2CO3), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve pomalidomide (1.0 eq) in DMF.
-
Add K2CO3 (2.0 eq) and 1,4-dibromobutane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Azide Substitution
-
Materials: N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, sodium azide (NaN3), DMF.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Quantitative Assessment of PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC Target | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | Pomalidomide | 147 | 93 | Not Specified | [5] |
| EGFR | Pomalidomide | ~100-1000 | >90 (at 1µM) | A549 | [2] |
| BRD4 | Pomalidomide | ~810 | Not Specified | THP-1 | [6] |
| BTK (Wild-type) | Pomalidomide | <10 | >90 | Lymphoma cells | [7] |
| BTK (C481S mutant) | Pomalidomide | <10 | >90 | Lymphoma cells | [7] |
Experimental Protocols for PROTAC Characterization
Rigorous experimental validation is essential to characterize the activity and mechanism of action of newly synthesized PROTACs.
Western Blot for Determination of DC50 and Dmax
Western blotting is the gold standard for quantifying the degradation of a target protein.
Protocol: Western Blot for PROTAC-Induced Degradation [8]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent and not exceed 0.1%.
-
Treat cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC function.[9]
Protocol: Co-Immunoprecipitation [9]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Add a primary antibody against the E3 ligase (e.g., anti-CRBN) or the POI to the pre-cleared lysate and incubate overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both the POI and the E3 ligase to confirm their co-immunoprecipitation.
-
Off-Target Analysis by Mass Spectrometry-Based Proteomics
A critical aspect of PROTAC development is to assess their selectivity and identify any unintended protein degradation. Global proteomics analysis by mass spectrometry is a powerful tool for this purpose.[10]
Protocol: Global Proteomics for Off-Target Analysis [11]
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at various concentrations and time points, including a vehicle control.
-
-
Protein Extraction and Digestion:
-
Harvest cells, lyse, and extract proteins.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins, which represent potential off-targets.
-
Visualizing the Mechanisms and Workflows
Diagrams are invaluable tools for understanding the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Linker Composition of Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Pomalidomide (B1683931) 4'-alkylC4-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Below, we delve into its chemical composition, synthesis, and its role in the broader context of targeted protein degradation.
Core Composition and Structure
Pomalidomide 4'-alkylC4-azide is a functionalized derivative of pomalidomide, an immunomodulatory agent that is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This compound is specifically designed for use in PROTAC development, incorporating three key components:
-
Pomalidomide Core: This moiety serves as the E3 ligase ligand, responsible for recruiting the CRBN E3 ubiquitin ligase complex.
-
AlkylC4 Linker: A four-carbon alkyl chain that connects the pomalidomide core to the terminal azide (B81097) group. The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[2].
-
Terminal Azide Group: A reactive functional group that enables the covalent attachment of this building block to a target protein ligand, typically through "click chemistry" reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The precise chemical structure is defined as 4-[(4-Azidobutyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3-dione.
Quantitative Data
The key quantitative properties of this compound are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source |
| Chemical Name | 4-[(4-Azidobutyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3-dione | Bio-Techne, Tocris |
| Molecular Formula | C₁₇H₁₈N₆O₄ | Bio-Techne, Tocris |
| Molecular Weight | 370.37 g/mol | Bio-Techne, Tocris |
| Purity | ≥95% (as determined by HPLC) | Bio-Techne, Tocris |
Role in PROTAC Signaling Pathway
This compound is a key component for synthesizing PROTACs that hijack the CRBN E3 ligase. Once conjugated to a target protein ligand, the resulting PROTAC mediates the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of protein degradation mediated by a pomalidomide-based PROTAC.
Experimental Protocols
Step 1: Synthesis of 4-azidobutan-1-amine (B146735)
This procedure outlines the synthesis of the amine-functionalized C4-azide linker from a suitable precursor like 1-bromo-4-aminobutane hydrobromide.
Materials and Reagents:
-
1-bromo-4-aminobutane hydrobromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 1-bromo-4-aminobutane hydrobromide (1.0 equivalent) in DMF.
-
Add sodium azide (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Partition the resulting residue between water and dichloromethane.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield 4-azidobutan-1-amine.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and the synthesized 4-azidobutan-1-amine.
Materials and Reagents:
-
4-fluorothalidomide
-
4-azidobutan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 4-fluorothalidomide (1.0 equivalent) in anhydrous DMSO.
-
Add 4-azidobutan-1-amine (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 90°C and stir for 12-18 hours.
-
Monitor the consumption of 4-fluorothalidomide by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthetic and Purification Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Methodological & Application
Application Notes and Protocols: Pomalidomide 4'-AlkylC4-Azide for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), has emerged as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase allows for the targeted degradation of specific proteins of interest.[2][3] Functionalization of pomalidomide with a linker terminating in an azide (B81097) group, such as a 4'-alkylC4-azide or the closely related C5-azide, creates a versatile building block for the synthesis of PROTACs and other chemical biology probes.[1][4] This azide handle allows for efficient and specific conjugation to alkyne-modified molecules via bioorthogonal "click chemistry" reactions.[2][5]
These application notes provide detailed protocols for the use of pomalidomide-azide derivatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide functions by binding to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] In the context of a PROTAC, the pomalidomide moiety recruits this E3 ligase machinery to a target protein of interest (POI), which is bound by a separate ligand on the other end of the PROTAC molecule. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of Pomalidomide-Azide Derivatives
The synthesis of pomalidomide-azide derivatives typically involves the conjugation of a pomalidomide precursor with a linker containing a terminal azide. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a bifunctional linker that has a primary amine at one end and an azide group at the other.[3][6]
Caption: General workflow for the synthesis of pomalidomide-azide.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a pomalidomide-azide derivative to a terminal alkyne-containing molecule.[5]
Materials:
-
Pomalidomide-C5-azide solution: 10 mM stock in anhydrous DMSO.[5]
-
Alkyne-containing molecule solution: 10 mM stock in anhydrous DMSO.[5]
-
Copper(II) sulfate (B86663) (CuSO₄) solution: 100 mM stock in deionized water.[5]
-
Sodium ascorbate (B8700270) solution: 1 M stock in deionized water (prepare fresh).[5]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (optional but recommended): 100 mM stock in deionized water.[5]
-
Solvents: Anhydrous DMSO, deionized water.
Procedure:
-
In a clean reaction vial, add the pomalidomide-C5-azide solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).[5]
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[5]
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.[5]
-
If using THPTA, add it to the reaction mixture (5 equivalents relative to copper).[5]
-
Add the CuSO₄ solution (0.1 equivalents).[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).[5]
-
Seal the vial and stir the reaction mixture at room temperature. Reactions are typically complete within 1 to 24 hours.[7]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).[1]
-
Once the reaction is complete, dilute the mixture with water.[5]
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the product by silica (B1680970) gel column chromatography or HPLC.[5]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a pomalidomide-azide derivative to a strained alkyne (e.g., DBCO).[8]
Materials:
-
Pomalidomide-C5-azide solution: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule) solution: Prepare a stock solution (1.0-1.5 equivalents) in the same solvent.[5]
-
Reaction buffer or solvent (e.g., PBS, DMSO).
Procedure:
-
In a reaction vial, combine the pomalidomide-C5-azide solution and the strained alkyne solution.[5]
-
If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of DMSO should typically be kept below 5% (v/v).[5]
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C.[5]
-
SPAAC reactions generally have reaction times ranging from 1 to 24 hours, depending on the specific cyclooctyne (B158145) used.[5]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[5]
-
For small molecule conjugates, purification can be achieved via standard methods like HPLC. For bioconjugates, the product is typically purified using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules.[5]
Caption: Generalized experimental workflow for click chemistry.[5]
Data Presentation
The following tables provide a comparison of typical reaction parameters for CuAAC and SPAAC. Note that these values are illustrative and may require optimization.
Table 1: Comparison of Typical Reaction Conditions [5]
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Catalyst | CuSO₄ (5-10 mol%) | None |
| Reducing Agent | Sodium Ascorbate (1-2 eq.) | None |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |
| Typical Solvent | DMSO/H₂O, DMF | DMSO, PBS |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time | 1-24 hours | 1-24 hours |
Table 2: Troubleshooting Common Issues in CuAAC Reactions [7]
| Symptom | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure all solvents are thoroughly degassed. |
| Impure reagents | Confirm the purity of starting materials via NMR or LC-MS. | |
| Reaction starts but does not go to completion | Catalyst degradation | Add a second charge of CuSO₄/ligand and sodium ascorbate. |
| Insufficient reducing agent | Ensure a molar excess of sodium ascorbate relative to the copper catalyst. | |
| Formation of side products | Oxidation of alkyne or other sensitive groups | Degas solvents thoroughly. Use a copper-stabilizing ligand like THPTA. |
| Difficulty in purifying the final product | Presence of copper | Add a copper chelator like EDTA during work-up to facilitate removal. |
| Similar polarity of product and starting materials | Optimize chromatography conditions (e.g., gradient, solvent system). |
References
Application Notes & Protocols: Step-by-Step Synthesis of PROTACs Using Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They function by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce degradation of the target protein.[2][3] This technology offers a powerful method for targeting proteins previously considered "undruggable."[4]
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely used component in PROTAC design.[5][6] It binds effectively to the Cereblon (CRBN) E3 ubiquitin ligase, making it an ideal E3 ligase ligand for recruiting the degradation machinery.[2][3] To create a PROTAC, pomalidomide must be connected to a ligand for the target protein via a chemical linker.
This document provides a detailed guide for the synthesis of PROTACs using a pomalidomide derivative functionalized with a 4-carbon alkyl azide (B81097) linker at the 4-amino position (Pomalidomide 4'-alkylC4-azide). The terminal azide group is a versatile chemical handle that enables the final PROTAC assembly through a highly efficient and specific "click chemistry" reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][7][8]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate a multi-step intracellular process. The PROTAC molecule acts as a bridge, simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN).[2] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.[3]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis is a multi-stage process involving the preparation of the Pomalidomide-C4-azide intermediate, followed by its conjugation to an alkyne-functionalized ligand for the protein of interest.
Part 1: Synthesis of this compound
This protocol describes the acylation of pomalidomide's 4-amino group with 5-azidopentanoic acid to install the C4-azide linker.
1.1 Materials
-
Pomalidomide
-
5-Azidopentanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
1.2 Protocol: Amide Coupling
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Add 5-azidopentanoic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).[4]
-
Stir the reaction mixture at room temperature for 12-16 hours.[4]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract the product with an organic solvent such as DCM or ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to yield the final this compound.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[4]
| Step | Reaction | Key Reagents & Conditions | Typical Yield |
| 1 | Pomalidomide Synthesis | Varies; common routes involve condensation of 3-aminopiperidine-2,6-dione (B110489) with a phthalic anhydride (B1165640) derivative.[4] | 60-80% |
| 2 | Linker Attachment | Pomalidomide, 5-azidopentanoic acid, HATU, DIPEA, DMF, Room Temp, 12-16h.[4] | 70-90% |
| Overall | Pomalidomide-C4-Azide | 42-72% | |
| Table 1: Summary of synthesis steps for this compound. Yields are illustrative and may vary. |
Part 2: Synthesis of Final PROTAC via Click Chemistry (CuAAC)
This protocol outlines the conjugation of the Pomalidomide-C4-azide to an alkyne-functionalized POI ligand.[9]
2.1 Materials
-
This compound (from Part 1)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., DMF, or a mixture of t-BuOH and water)[4]
-
Preparative HPLC system
2.2 Protocol: CuAAC Reaction
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and this compound (1.05-1.2 eq) in the chosen solvent system.[4][9]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq).[9]
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq).[9]
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.[4]
-
Monitor the reaction by LC-MS until the starting materials are consumed.[9]
-
Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.[4][10]
-
Lyophilize the collected fractions containing the desired product to obtain the pure PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[4]
| Parameter | Description | Typical Value / Condition |
| Reactants | Pomalidomide-C4-azide, Alkyne-POI Ligand | 1.05-1.2 : 1.0 molar ratio |
| Catalyst System | Copper(II) sulfate & Sodium ascorbate | 0.1-0.2 eq & 0.2-0.5 eq |
| Solvent | DMF or t-BuOH/H₂O | As required for solubility |
| Temperature | Room Temperature | 20-25 °C |
| Reaction Time | 4-12 hours | Monitored by LC-MS |
| Purification | Preparative RP-HPLC | C18 column, water/acetonitrile gradient |
| Typical Yield | Varies widely based on substrates | 30-70% |
| Table 2: Typical reaction conditions for PROTAC synthesis via CuAAC. |
Synthetic and Experimental Workflows
Visualizing the workflow is crucial for planning and execution in a laboratory setting. The following diagrams illustrate the overall synthetic strategy and the subsequent steps for functional validation.
Caption: Synthetic workflow for Pomalidomide-C4-azide and its use in PROTAC synthesis.
Part 3: Biochemical and Cellular Characterization of PROTACs
Once synthesized and purified, the PROTAC's efficacy must be rigorously tested. The primary assay is to confirm the dose-dependent degradation of the target protein in a cellular context.
3.1 Protocol: Western Blot for Target Protein Degradation This assay is the gold standard for confirming PROTAC-induced protein degradation.[4]
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Proteasome Inhibition Control: As a negative control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm that the protein loss is proteasome-dependent.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Plot the data to calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).[1]
Caption: A typical experimental workflow for the functional validation of PROTACs.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and characterization of PROTACs using this compound. The use of an azide-functionalized pomalidomide intermediate allows for a modular and efficient assembly of PROTAC libraries via click chemistry, facilitating the rapid exploration of different target ligands and linker properties.[3] Rigorous biochemical and cellular validation is essential to confirm the on-target activity and mechanism of action of these novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide 4'-alkylC4-azide Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pomalidomide (B1683931) 4'-alkylC4-azide, a functionalized Cereblon (CRBN) E3 ubiquitin ligase ligand, in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Pomalidomide 4'-alkylC4-azide is a valuable building block for PROTAC synthesis, incorporating the pomalidomide moiety for CRBN recruitment and a 4-carbon alkyl linker with a terminal azide (B81097) group. This azide functionality allows for efficient and specific conjugation to a target protein ligand functionalized with an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2]
Mechanism of Action
Pomalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] The other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to engage in further rounds of degradation.
Quantitative Data
The following tables summarize key quantitative parameters for pomalidomide and representative pomalidomide-based PROTACs. This data is compiled from various sources and is intended to provide a general understanding of the performance of these molecules. Experimental conditions may vary between studies.
Table 1: Binding Affinity of Pomalidomide for Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Pomalidomide | ~157 nM | [3] |
Table 2: Performance of Representative Pomalidomide-Based PROTACs
| PROTAC Name/Identifier | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 16 | EGFR | 32.9 | >90 | A549 | |
| ZQ-23 | HDAC8 | 147 | 93 | Various | |
| ARV-825 | BRD4 | <1 | >95 | RS4;11 |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a pomalidomide-azide derivative and its conjugation to a target protein ligand.
Note: The following synthesis protocol is adapted from procedures for Pomalidomide-C5-azide due to the limited availability of a detailed synthesis for the 4'-alkylC4-azide variant. The primary adaptation is the use of a 4-carbon linker precursor instead of a 5-carbon one.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 4-fluorothalidomide and a suitable amino-azide linker.
Step 1: Synthesis of 4-azidobutan-1-amine (B146735)
-
Dissolve 1-bromo-4-aminobutane hydrobromide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN3) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate to yield 4-azidobutan-1-amine.
Step 2: Synthesis of this compound
-
Dissolve 4-fluorothalidomide (1.0 eq) and 4-azidobutan-1-amine (1.1 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Heat the reaction mixture to 90-130 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Protocol 2: Conjugation of this compound to an Alkyne-Modified Target Protein Ligand via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a target protein ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in the chosen solvent system.
-
Add copper(II) sulfate pentahydrate (0.1 eq) to the mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting PROTAC molecule by silica gel column chromatography or preparative HPLC.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for the conjugation of this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide 4'-alkylC4-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bioorthogonal chemistry is a powerful tool for the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), by enabling the precise conjugation of the Pomalidomide E3 ligase ligand to a target protein binder.
Introduction to this compound and SPAAC
Pomalidomide is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By binding to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, Pomalidomide redirects the ligase's activity to new substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3][4] This mechanism is fundamental to the action of Pomalidomide-based PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs).[5][6]
This compound (CAS 2758431-96-6) is a derivative of Pomalidomide functionalized with a four-carbon alkyl linker terminating in an azide (B81097) group. This azide handle serves as a key component for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7]
SPAAC is a bioorthogonal reaction between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) and an azide, which proceeds efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[8][9] This makes it an ideal method for conjugating Pomalidomide to sensitive biomolecules or for applications in living systems.[10]
Applications
The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation. By conjugating this molecule to a ligand that binds to a specific protein of interest, researchers can create a PROTAC that hijacks the cell's ubiquitin-proteasome system to eliminate that protein.[5] This technology has broad applications in drug discovery for various diseases, including cancer.[11]
Data Presentation
While specific quantitative data for SPAAC reactions involving this compound is not extensively published, the following tables provide representative data for Pomalidomide-based PROTACs and general SPAAC reaction parameters. This information can serve as a valuable starting point for experimental design and optimization.
Table 1: Representative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | - | 147 | 93 | [11] |
| EGFRWT | A549 | 32.9 - 43.4 | >96 | [12] |
| BTK | Mino | 2.2 | 97 | [13] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: General Parameters for SPAAC Reactions with DBCO
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and reactivity of the strained alkyne.[8] |
| Molar Ratio (Azide:DBCO) | 1:1.5 to 1:5 | An excess of the DBCO-functionalized molecule is often used to drive the reaction to completion.[8] |
| Solvent | DMSO, DMF, or aqueous buffers (e.g., PBS) | The final concentration of organic solvent should be minimized, typically below 10% (v/v), for reactions with sensitive biomolecules.[8] |
| Temperature | 4°C to 37°C | Reaction proceeds efficiently at room temperature.[9] |
| Reaction Time | 4 - 24 hours | Can be monitored by LC-MS until completion.[8] |
Signaling Pathway and Experimental Workflows
Pomalidomide-Based PROTAC Signaling Pathway
A PROTAC containing Pomalidomide functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow from synthesis to functional validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of Pomalidomide 4'-alkylC4-azide PROTACs in Cell-Based Assays
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by harnessing the cell's own protein degradation machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a valuable component in PROTAC design.[1][2][]
Pomalidomide 4'-alkylC4-azide is a functionalized derivative engineered as a versatile building block for PROTAC synthesis.[2][5] The azide (B81097) group serves as a chemical handle for "click chemistry," allowing for the efficient conjugation of a POI-binding ligand to the pomalidomide moiety.[1][6] This document provides detailed protocols for cell-based assays to characterize the activity of this compound PROTACs, from initial protein degradation assessment to mechanism-of-action studies.
Mechanism of Action
Pomalidomide-based PROTACs function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[5] Simultaneously, the other end of the PROTAC binds to the target protein (Protein of Interest - POI). This results in the formation of a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI.[5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[1] The PROTAC molecule is not degraded and can catalytically induce the degradation of multiple POI copies.[1]
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm and quantify the degradation of the target protein induced by the PROTAC.[2]
Materials:
-
Cell line expressing the Protein of Interest (POI)
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere to 70-80% confluency.[1]
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC for dose-response analysis or a fixed concentration for a time-course study. Always include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane overnight at 4°C with primary antibodies against the POI and a loading control.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Data Analysis: Quantify band intensities using densitometry software.[3][6] Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex, which is essential for PROTAC activity.[6]
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target.[6]
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-target, anti-CRBN)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.[6]
-
Cell Lysis: Lyse the cells using IP lysis buffer.[6]
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads.[6] Incubate the cleared lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.[6]
-
Pull-down: Add protein A/G beads to pull down the antibody-protein complexes.[6]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads.[6]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN.[6]
Proteasome-Dependence Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.
-
Add the PROTAC at a concentration known to cause significant degradation.
-
Co-incubate for the desired duration (e.g., 24 hours).
-
Perform a Western blot for the target protein as described in Protocol 1.
-
Analysis: A rescue of protein degradation in the presence of the inhibitor confirms that the degradation is proteasome-dependent.[7]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of target protein degradation on the viability and proliferation of cells.[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[6]
-
Assay Procedure:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance.[6]
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, mix, and measure luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from the assays should be summarized for clear comparison. The efficacy of PROTACs is typically quantified by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation achieved).[1][8]
Table 1: Representative Degradation Profile of a Pomalidomide-Azide PROTAC
| Parameter | Value | Assay Method | Cell Line | Treatment Time |
|---|---|---|---|---|
| DC₅₀ | 147 nM | Western Blot | HEK293 | 10 hours |
| Dₘₐₓ | 93% | Western Blot | HEK293 | 10 hours |
Data is representative and based on similar PROTAC studies for illustrative purposes.[9]
Table 2: Representative Cell Viability Data
| Compound | IC₅₀ (µM) | Assay Method | Cell Line | Treatment Time |
|---|---|---|---|---|
| PROTAC-X | 0.5 µM | CellTiter-Glo® | Cancer Line A | 72 hours |
| Pomalidomide | >10 µM | CellTiter-Glo® | Cancer Line A | 72 hours |
| POI Inhibitor | 1.2 µM | CellTiter-Glo® | Cancer Line A | 72 hours |
Data is representative and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Pomalidomide 4'-alkylC4-azide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Pomalidomide 4'-alkylC4-azide is a functionalized version of pomalidomide that includes an azide (B81097) group, which allows for its easy conjugation to other molecules through "click chemistry" to create PROTACs.[4][5]
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of this compound-based PROTACs. This assay is a critical step in verifying the mechanism of action of a newly synthesized PROTAC by directly measuring its ability to induce the ubiquitination of a target protein in a reconstituted, cell-free system.[1][6]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system (UPS). A this compound-based PROTAC facilitates the formation of a ternary complex between the target POI and the CRBN E3 ligase complex.[3][7] This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, a process catalyzed by the E1 activating enzyme and the E3 ligase.[8] The resulting polyubiquitinated POI can then be detected, typically by Western blotting, as higher molecular weight species.[6][9]
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] The Pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the complex.[3] This binding event, in concert with the other end of the PROTAC binding to the POI, induces the formation of a stable ternary complex.[7] This induced proximity positions the POI for ubiquitination by the E2 enzyme associated with the CRL4^CRBN^ complex.[8] The polyubiquitin (B1169507) chain marks the POI for degradation by the 26S proteasome.[6]
PROTAC-mediated ubiquitination and degradation pathway.
Experimental Protocols
Materials and Reagents
| Component | Suggested Stock Concentration | Suggested Final Concentration | Notes |
| Enzymes & Substrates | |||
| Recombinant Human E1 (UBE1) | 1 µM | 50-100 nM | |
| Recombinant Human E2 (e.g., UBE2D3) | 10 µM | 200-500 nM | UBE2G1 can also be used.[8] |
| Recombinant Human CRL4^CRBN^ Complex | 1 µM | 50-100 nM | |
| Recombinant Target Protein (POI) | 10-50 µM | 200-500 nM | Purified recombinant protein. |
| Ubiquitin (human, wild-type) | 1 mg/mL (~117 µM) | 5-10 µM | |
| Compounds & Buffers | |||
| This compound PROTAC | 10 mM in DMSO | 0.1 - 10 µM | |
| ATP Solution | 100 mM | 2-5 mM | Prepare fresh. |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To terminate the reaction. |
In Vitro Ubiquitination Reaction Setup
-
Prepare a master mix containing 1X Ubiquitination Buffer, E1 enzyme, E2 enzyme, CRL4^CRBN^ complex, ubiquitin, and the target protein on ice.
-
Aliquot the master mix into individual microcentrifuge tubes for each reaction.
-
Add the this compound-based PROTAC to the desired final concentrations (e.g., a dose-response from 0.1 to 10 µM).
-
Include essential control reactions :[6]
-
Negative Control: Add DMSO vehicle instead of the PROTAC.
-
No E1 Control: Omit the E1 enzyme to confirm ATP and E1 dependence.
-
No E3 Control: Omit the CRL4^CRBN^ complex to confirm E3 dependence.
-
No ATP Control: Omit ATP to ensure the ubiquitination is ATP-dependent.[4]
-
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.[4]
-
Terminate the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[4]
Western Blot Analysis
-
SDS-PAGE: Separate the protein samples on an appropriate percentage SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target POI overnight at 4°C. This will detect both the unmodified POI and higher molecular weight ubiquitinated species.[6]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[1]
Experimental Workflow
Workflow for the in vitro ubiquitination assay.
Data Presentation
The results of the in vitro ubiquitination assay are typically visualized as a ladder or smear of higher molecular weight bands on a Western blot, corresponding to the addition of ubiquitin molecules to the target protein.[9] Quantitative analysis can be performed by densitometry to determine the extent of ubiquitination.
Dose-Response of PROTAC-Induced Ubiquitination
| PROTAC Concentration (µM) | % Ubiquitinated POI (Relative to total POI) |
| 0 (DMSO) | < 5% |
| 0.1 | 15% |
| 0.5 | 40% |
| 1.0 | 65% |
| 5.0 | 80% |
| 10.0 | 85% |
Time-Course of PROTAC-Induced Ubiquitination (at a fixed concentration, e.g., 1 µM)
| Incubation Time (minutes) | % Ubiquitinated POI (Relative to total POI) |
| 0 | < 5% |
| 15 | 25% |
| 30 | 50% |
| 60 | 70% |
| 90 | 75% |
| 120 | 75% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or weak ubiquitination | Inactive enzyme(s) or ATP. | Use fresh ATP and ensure enzymes have been stored correctly. |
| Suboptimal reaction conditions. | Optimize incubation time, temperature, and component concentrations. | |
| Ineffective PROTAC. | Verify the integrity and concentration of the PROTAC. | |
| High background/non-specific ubiquitination | Contamination of reagents. | Use high-purity recombinant proteins and fresh reagents. |
| E3 ligase auto-ubiquitination. | Include a control reaction without the target protein to assess the level of E3 auto-ubiquitination.[9] | |
| Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of this compound-based PROTACs. It provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein, confirming its mechanism of action. The detailed protocol and guidelines presented here offer a robust framework for researchers to evaluate and optimize novel protein degraders, accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 2758431-96-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Western Blot Analysis of Protein Degradation Induced by PROTACs Utilizing Pomalidomide 4'-alkylC4-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders like Proteolysis Targeting Chimeras (PROTACs) lead to the physical removal of the target protein.[2][3]
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] Pomalidomide (B1683931) is a well-established immunomodulatory drug (IMiD) that functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][][6]
Pomalidomide 4'-alkylC4-azide is a functionalized chemical building block designed for PROTAC research and development.[7] It incorporates the CRBN-recruiting pomalidomide ligand and a linker terminating in an azide (B81097) group. This azide handle allows for straightforward conjugation to a POI-binding ligand via copper-catalyzed "click chemistry," facilitating the rapid synthesis of novel PROTACs.[8]
The resulting PROTAC hijacks the CRL4-CRBN E3 ligase, forming a ternary complex between the POI and CRBN.[4][6] This induced proximity triggers the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][9] Western blotting is an essential technique to directly visualize and quantify the degradation of the target protein, allowing for the determination of key efficacy parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][2]
This document provides a detailed protocol for using Western blot analysis to assess the degradation of a target protein mediated by a PROTAC synthesized with this compound.
Visualized Mechanisms and Workflows
Signaling Pathway of Pomalidomide-Based PROTAC Action
The diagram below illustrates the mechanism by which a PROTAC, containing a Pomalidomide moiety, induces the degradation of a target Protein of Interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the sequential steps for assessing protein degradation via Western blot.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for treating cells with a PROTAC synthesized from this compound and quantifying target protein degradation.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[10]
-
PROTAC Compound: Stock solution (e.g., 10 mM in DMSO) of the PROTAC synthesized using this compound.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[11][12][13]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Antibodies:
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, Tubulin).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG).
-
-
Western Blotting Reagents: SDS-PAGE gels, running buffer, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween-20), chemiluminescent HRP substrate.
-
Equipment: Cell culture incubator, centrifuges, electrophoresis and transfer apparatus, imaging system for chemiluminescence detection.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
Sample Preparation (Protein Lysate)
-
Washing: After treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.[1][14]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (with freshly added inhibitors) to each well (e.g., 100 µL for a 12-well plate).[14]
-
Harvesting: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.[1][14]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifugation: Centrifuge the lysates at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1][14]
-
Supernatant Collection: Carefully transfer the clear supernatant to new, pre-chilled tubes. Avoid disturbing the pellet. This supernatant is the protein extract.[14]
Protein Quantification and Sample Preparation for SDS-PAGE
-
Quantification: Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's protocol.[2]
-
Normalization: Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading.
-
Denaturation: Add 4x Laemmli sample buffer to each normalized lysate to a final 1x concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][14]
SDS-PAGE and Membrane Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.[1]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.[2]
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer as per the manufacturer's recommendation. Simultaneously, a separate membrane or the same stripped membrane can be incubated with the primary antibody for the loading control. Perform incubation overnight at 4°C with gentle agitation.[6][15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][6]
-
Final Washes: Repeat the washing step (step 3).
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. Capture the signal using a digital imaging system.[2][6] Adjust exposure time to ensure the signal is within the linear range and not saturated.[2]
Data Analysis
-
Densitometry: Quantify the band intensities for the target protein and the loading control in each lane using image analysis software (e.g., ImageJ).[1]
-
Normalization: For each sample, normalize the band intensity of the target protein to the intensity of its corresponding loading control band.[2][6]
-
Calculation of Degradation: Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control using the formula: % Degradation = (1 - (Normalized POI intensity in Treated Sample / Normalized POI intensity in Vehicle Control)) * 100
-
Dose-Response Curves: Plot the percentage of remaining protein or percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[2][6]
Data Presentation
Quantitative data from the Western blot analysis should be organized into tables for clear interpretation and comparison.
Table 1: Dose-Dependent Degradation of Target Protein X by PROTAC Y
| Treatment | Concentration | Normalized Protein Level (vs. Vehicle) | % Degradation |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 1.00 | 0% |
| PROTAC Y | 1 nM | 0.95 | 5% |
| PROTAC Y | 10 nM | 0.72 | 28% |
| PROTAC Y | 100 nM | 0.35 | 65% |
| PROTAC Y | 1 µM | 0.12 | 88% |
| PROTAC Y | 10 µM | 0.10 | 90% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inefficient protein transfer; Low protein abundance; Insufficient antibody concentration; Protein degradation. | Verify transfer efficiency with Ponceau S stain. Increase protein load. Optimize primary antibody concentration and incubation time. Always use fresh lysates and ensure protease inhibitors are added to the lysis buffer.[12][13] |
| High Background | Insufficient blocking; Too high antibody concentration; Insufficient washing. | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).[13] Optimize antibody dilutions. Increase the number and duration of TBST washes. |
| Multiple Bands | Non-specific antibody binding; Protein isoforms or cleavage products. | Optimize antibody concentration and blocking conditions.[10] Consult literature for known isoforms of the target protein. Ensure protease inhibitors are used effectively to prevent degradation products.[12] |
| No Degradation Observed | Cell line lacks necessary components (e.g., CRBN); PROTAC cannot form a stable ternary complex; PROTAC is not cell-permeable. | Confirm CRBN expression in the chosen cell line.[15] Resistance can arise from mutations or loss of CRBN.[15] Consider alternative cell lines. Evaluate cell permeability of the PROTAC. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-techne.com [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for LC-MS Analysis of Pomalidomide 4'-alkylC4-azide Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) protein, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3][4] This mechanism is effectively harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3][5]
The functionalization of Pomalidomide with a versatile linker, such as a 4'-alkylC4-azide, creates a crucial building block for PROTAC synthesis.[5] The terminal azide (B81097) group enables covalent conjugation to a target protein ligand via highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][6][7]
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for monitoring these conjugation reactions. It allows for the confirmation of product formation, assessment of reaction completion, and quantitative analysis of the desired conjugate in various matrices.[3][8] These application notes provide detailed protocols for performing a Pomalidomide-azide conjugation reaction and its subsequent analysis by LC-MS/MS.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the mechanism of action for a Pomalidomide-based PROTAC. The PROTAC simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the E3 ligase complex, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: PROTAC mechanism involving CRBN E3 ligase recruitment.
Experimental Protocols
Protocol 1: Pomalidomide 4'-alkylC4-azide Conjugation via CuAAC
This protocol describes a general procedure for the copper-catalyzed click chemistry reaction between a Pomalidomide-azide derivative and an alkyne-containing molecule.[1]
Materials and Reagents:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (made fresh)
-
Deionized water
-
Ethyl acetate (B1210297) or Dichloromethane (DCM) for extraction
-
Brine solution
Stock Solution Preparation:
-
Pomalidomide-azide Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution must be made fresh before each use.[1]
Reaction Procedure:
-
In a clean reaction vial, add the Pomalidomide-azide solution (1.0 equivalent, e.g., 100 µL of 10 mM stock for a 1 µmol reaction).
-
Add the alkyne-functionalized molecule solution (1.0–1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be between 1-10 mM.[1]
-
Add the CuSO₄ solution (0.1 equivalents, e.g., 1 µL of 100 mM stock).[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0–2.0 equivalents, e.g., 1-2 µL of 1 M stock).[1]
-
Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure conjugate.[1]
Caption: Experimental workflow for CuAAC conjugation reaction.
Protocol 2: LC-MS Sample Preparation (from reaction mixture)
This protocol outlines the preparation of a sample from the reaction mixture for direct LC-MS analysis to monitor reaction progress. For quantitative analysis in biological matrices, a protein precipitation or liquid-liquid extraction is recommended.[3][9]
Materials and Reagents:
-
Acetonitrile (ACN)
-
Deionized water
-
Formic Acid
-
Autosampler vials
Procedure:
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Dilute the aliquot in a clean microcentrifuge tube with 495 µL of a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid. This creates a 1:100 dilution.
-
Vortex the tube thoroughly to ensure the sample is mixed.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.[3]
Protocol 3: LC-MS/MS Analysis Method
This protocol provides a general LC-MS/MS method for the analysis of Pomalidomide and its conjugates. Conditions should be optimized for the specific conjugate of interest.[3][9][10]
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., Hedera ODS, 150 mm × 2.1 mm, 5 µm).[9][10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[8][9]
-
Injection Volume: 5 µL.
-
Gradient: Linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation.
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[9][10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan for confirmation.[9][10]
-
Collision Energy: Optimize for the specific instrument and conjugate.
Caption: General workflow for LC-MS analysis.
Quantitative Data and Method Parameters
The following tables summarize typical parameters and performance characteristics for the LC-MS analysis of Pomalidomide and its derivatives.
Table 1: LC-MS/MS System Parameters
| Parameter | Value / Description | Reference |
|---|---|---|
| LC Column | Hedera ODS C18 (150 mm × 2.1 mm, 5 µm) | [9][10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | [8][9] |
| Flow Rate | 0.4 mL/min | [9][10] |
| Column Temp. | 40 °C | [9][10] |
| Ionization Mode | ESI Positive | [9][10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |[9][10] |
Table 2: Mass Spectrometry Transitions & Expected m/z
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Reference |
|---|---|---|---|
| Pomalidomide | 274.2 | 163.1 | [9][10] |
| Pomalidomide-4'-alkylC4-azide | Calculated based on structure | Requires experimental determination |
| Final Conjugate | Calculated based on structure | Requires experimental determination | |
Table 3: Typical LC-MS Method Performance for Pomalidomide
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1.0 - 100.6 ng/mL | [9][10] |
| Lower Limit of Quantitation (LLOQ) | 0.082 ng/mL (in mouse plasma) | [11] |
| Correlation Coefficient (R²) | > 0.999 |[9] |
Conclusion
The conjugation of Pomalidomide with an azide-functionalized linker is a key step in the synthesis of advanced chemical probes and PROTACs for targeted protein degradation. The successful outcome of these reactions is critically dependent on robust analytical methods for monitoring and characterization. The LC-MS/MS protocols and data presented here provide a comprehensive framework for researchers to analyze this compound conjugation reactions, ensuring the identity, purity, and quantity of the synthesized molecules. These methods are fundamental to advancing the development of novel therapeutics in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Developing Cell-Permeable PROTACs with Pomalidomide 4'-alkylC4-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of cell-permeable Proteolysis Targeting Chimeras (PROTACs) utilizing the Pomalidomide (B1683931) 4'-alkylC4-azide linker. These application notes and detailed protocols are designed to assist researchers in the synthesis, characterization, and cellular evaluation of pomalidomide-based PROTACs for targeted protein degradation.
Introduction to Pomalidomide-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The Pomalidomide 4'-alkylC4-azide building block provides a versatile platform for synthesizing PROTACs. The azide (B81097) group allows for efficient conjugation to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The alkylC4 linker provides spacing and physicochemical properties that can influence the cell permeability and degradation efficacy of the final PROTAC.
Signaling Pathway of Pomalidomide-PROTAC Action
The mechanism of action for a pomalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Quantitative Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes representative data for pomalidomide-based PROTACs targeting various proteins. While specific data for the 4'-alkylC4-azide linker is limited in publicly available literature, these examples with similar pomalidomide-azide linkers provide a valuable reference.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | [1][2] |
| Compound 16 | EGFR | A549 | 32.9 | >90 | |
| PROTAC 1 | H-PGDS | KU812 | ~100 | ~80 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. The synthesis involves the alkylation of pomalidomide followed by azidation.
Caption: Synthetic workflow for this compound.
Materials:
-
Pomalidomide
-
1-bromo-4-chlorobutane
-
Potassium carbonate (K₂CO₃)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate (B1210297), methanol)
Procedure:
-
Alkylation:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-bromo-4-chlorobutane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pomalidomide-4'-alkylC4-chloride intermediate.
-
-
Azidation:
-
To a solution of the pomalidomide-4'-alkylC4-chloride intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.[3]
-
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.
Caption: Workflow for PROTAC synthesis via CuAAC click chemistry.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., DMF/t-BuOH/H₂O or DMSO/H₂O)
-
Solvents for work-up and purification
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.[4]
Protocol 3: Western Blot for Determination of DC50 and Dmax
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC to determine the DC50 and Dmax values.[5]
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its cell permeability.[8]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)[9]
-
Synthesized PROTAC
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
LC-MS/MS system for concentration analysis
Procedure:
-
Prepare the acceptor plate by adding PBS to each well.
-
Carefully coat the membrane of each well in the donor plate with the lipid solution.
-
Prepare a solution of the PROTAC in PBS (with a small percentage of DMSO to ensure solubility).
-
Add the PROTAC solution to the donor wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
Interpretation of Results:
-
High Permeability: Papp > 5.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 5.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
It is important to note that while PAMPA is a useful screening tool, it only measures passive diffusion and does not account for active transport or efflux mechanisms that can influence cellular permeability in vivo.[10]
Conclusion
The development of cell-permeable PROTACs is a critical aspect of advancing targeted protein degradation as a therapeutic modality. The this compound linker provides a valuable and versatile tool for the synthesis of potent and selective CRBN-recruiting PROTACs. By following the detailed protocols outlined in this guide, researchers can effectively synthesize, characterize, and evaluate their novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases.
References
- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
Troubleshooting & Optimization
Improving solubility and stability of Pomalidomide 4'-alkylC4-azide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pomalidomide (B1683931) 4'-alkylC4-azide in the development of Proteolysis Targeting Chimeras (PROTACs). The focus is on addressing common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide 4'-alkylC4-azide based PROTAC has poor aqueous solubility. What are the potential causes?
A1: Poor aqueous solubility is a common challenge with PROTACs, which often fall into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and lipophilicity.[1] The this compound linker itself contributes to the lipophilic character of the final PROTAC molecule. The overall solubility is a function of the combined properties of the pomalidomide E3 ligase binder, the linker, and the ligand for the protein of interest (POI).
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation in aqueous buffers: This can occur in cell culture media or biochemical assay buffers, leading to an underestimation of the PROTAC's potency (e.g., DC50, IC50).[1]
-
Inaccurate stock solution concentrations: Undissolved compound can lead to errors in quantifying the true concentration of your stock solutions.
-
Low bioavailability: In cellular and in vivo experiments, poor solubility can limit the amount of PROTAC that crosses cell membranes to reach its intracellular target.
-
Irreproducible results: The extent of precipitation can vary between experiments, leading to a lack of reproducibility.[1]
Q3: How can I improve the solubility of my synthesized this compound PROTAC?
A3: Several formulation strategies can be employed to enhance the solubility of your PROTAC:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent such as DMSO, ethanol, or PEG 300/400 in your aqueous buffers can help maintain solubility. However, it is crucial to determine the tolerance of your experimental system to the chosen co-solvent.
-
pH adjustment: If your PROTAC contains ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which can enhance its dissolution and supersaturation in aqueous media.[2][3] Common polymers used for ASDs include HPMCAS and PVA.[2][3][4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
Q4: My PROTAC appears to be unstable in my experimental setup. What are the likely degradation pathways?
A4: PROTACs can be susceptible to both chemical and metabolic degradation. The linker is often a point of metabolic instability.[5] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products and pathways.[6]
Q5: How does the 4'-alkylC4-azide linker influence the stability of the PROTAC?
A5: The alkyl chain of the linker can be susceptible to metabolism. The stability of the final PROTAC will also depend on the chemical nature of the triazole ring formed after the "click" reaction with an alkyne-containing POI ligand.
Troubleshooting Guides
Issue 1: PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds kinetic solubility limit. | Determine the kinetic solubility of your PROTAC in the specific aqueous buffer using nephelometry or a similar method. Work below this concentration. |
| Insufficient organic co-solvent. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay. |
| pH of the buffer is not optimal for solubility. | If your PROTAC has ionizable groups, test its solubility in a range of pH buffers to find the optimal pH. |
Issue 2: Inconsistent results in cell-based degradation assays.
| Possible Cause | Troubleshooting Step |
| PROTAC precipitation in cell culture media. | Visually inspect the media for any signs of precipitation after adding the PROTAC. Consider using a formulation strategy like ASDs or cyclodextrins if precipitation is observed. |
| PROTAC degradation in cell culture media. | Assess the stability of your PROTAC in the cell culture media over the time course of your experiment using LC-MS. |
| Inaccurate initial concentration due to solubility issues. | Prepare a fresh stock solution and confirm its concentration. Use a co-solvent to ensure complete dissolution before diluting into media. |
Issue 3: Low or no target degradation observed.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability due to high lipophilicity or molecular size. | Consider modifying the linker to include more polar groups or optimize its length.[7] |
| Low intracellular concentration due to instability. | Evaluate the metabolic stability of the PROTAC in liver microsomes or hepatocytes. |
| Inefficient ternary complex formation. | Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the formation and stability of the ternary complex. |
Quantitative Data
Table 1: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Polymer | Drug Loading (% w/w) | Solubility/Dissolution Enhancement | Reference |
| AZ1 (Cereblon-recruiting) | HPMCAS | up to 20 | Up to 2-fold increase in drug supersaturation compared to the pure amorphous form. | [2] |
| ARCC-4 | HPMCAS, Eudragit® L 100-55 | 10 and 20 | Pronounced supersaturation without precipitation over the entire dissolution period. | [8] |
| ARV-110 | Poly(vinyl alcohol) (PVA) | 30 | 3.5 times higher concentration detected at cmax compared to the crystalline sample. | [3] |
| SelDeg51 | Poly(vinyl alcohol) (PVA) | 30 | Considerably enhanced solubility by stabilizing the PROTAC in the polymer matrix. | [3] |
Note: This data is for representative PROTACs and not specifically for those derived from this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (clear bottom)
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low and constant (e.g., 1%).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: PROTAC Stability Assay using LC-MS/MS
Objective: To assess the chemical stability of a PROTAC in a given buffer or matrix over time.
Materials:
-
PROTAC compound
-
Buffer or matrix of interest (e.g., PBS, plasma)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a solution of the PROTAC in the buffer or matrix of interest at a known concentration.
-
Incubation: Incubate the solution at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by adding a volume of cold ACN containing an internal standard. This will precipitate proteins and stop any enzymatic degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Quantification: Quantify the remaining parent PROTAC concentration at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the degradation rate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Pomalidomide 4'-alkylC4-azide conjugation
Welcome to the technical support center for troubleshooting Pomalidomide conjugation. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Pomalidomide-based molecules, such as PROTACs, where conjugation at the 4'-position is required.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the 4'-alkylC4-azide conjugation to Pomalidomide, focusing on overcoming the significant steric hindrance around the target position.
Q1: Why am I observing low to no yield in my Pomalidomide 4'-alkylC4-azide conjugation reaction?
A1: The primary reason for poor reaction efficiency is significant steric hindrance at the 4'-position of the Pomalidomide isoindolinone ring. The bulky phthalimide (B116566) group restricts access to the 4'-amino group, making it difficult for the incoming azide-containing linker to approach and react effectively. This is a common challenge in the synthesis of Pomalidomide-based PROTACs and other conjugates.[1][2]
To visualize this challenge, consider the three-dimensional arrangement of the molecule.
Caption: Steric hindrance at the Pomalidomide 4'-position.
Q2: My standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is failing. What are my options?
A2: When standard CuAAC ("click chemistry") protocols fail due to steric hindrance, you have two primary avenues for troubleshooting:
-
Optimize the CuAAC Reaction: The conditions of the CuAAC reaction can be modified significantly to favor the conjugation of sterically hindered substrates.[3][4]
-
Switch to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that can be less sensitive to local steric bulk because it does not rely on the formation of a bulky copper-acetylide complex.[5][6][7][]
The choice between these two depends on the availability of reagents and the specific constraints of your synthetic route.
Q3: How can I optimize my CuAAC reaction conditions to improve yields?
A3: Optimizing CuAAC involves systematically adjusting catalysts, ligands, solvents, and temperature. For sterically demanding conjugations, the choice of the copper-stabilizing ligand is critical.[9]
Key Optimization Parameters:
-
Copper(I) Source: While generating Cu(I) in situ from CuSO₄ with a reducing agent (e.g., sodium ascorbate) is common, using a more soluble Cu(I) source like CuBr or CuI can sometimes improve results.
-
Ligands: Standard ligands may not be effective. Specialized ligands are designed to stabilize the Cu(I) catalyst and facilitate the reaction even in crowded environments.[9][10] Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent starting points. For particularly difficult cases, N-heterocyclic carbene (NHC) ligands have shown effectiveness for reactions between sterically hindered azides and alkynes.[4][11]
-
Solvent: Aprotic polar solvents like DMSO or DMF are often superior to THF or dichloromethane (B109758) for these reactions, as they can help solvate the transition state and increase conformational dynamics.[3]
-
Temperature: While CuAAC is often run at room temperature, gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of starting materials.[3]
-
Reaction Time: Highly hindered reactions may require extended reaction times, from 24 to 72 hours.
The following table summarizes recommended starting points for optimization.
| Parameter | Standard Condition | Recommended for Hindered Substrates | Rationale |
| Cu(I) Source | CuSO₄ / Na-Ascorbate | CuBr or CuSO₄ / Na-Ascorbate | Direct use of Cu(I) salt can sometimes be more efficient. |
| Ligand | None or TBTA | THPTA, BTTAA, or advanced NHC-based ligands | Specialized ligands enhance catalyst stability and activity in crowded environments.[4][10] |
| Solvent | THF/H₂O, DCM | DMSO, DMF | Better solvation of reactants and transition state; allows for higher temperatures. |
| Temperature | 25 °C (Room Temp) | 40 - 60 °C | Provides energy to overcome the activation barrier imposed by steric hindrance.[3] |
| Time | 4 - 12 hours | 24 - 72 hours | Allows the reaction to proceed to completion despite a slower rate. |
Q4: When should I consider switching to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A4: You should consider switching to SPAAC if extensive optimization of CuAAC fails to provide satisfactory yields or if your molecule is sensitive to copper catalysis.[12] SPAAC is a bioorthogonal reaction that does not require a metal catalyst.[] The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative.[6]
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Considerations for SPAAC:
-
Synthesis: Requires the synthesis of a strained cyclooctyne (e.g., DBCO, BCN) on your linker instead of a terminal alkyne. While many are commercially available, they can be more expensive.[13]
-
Kinetics: The reaction rates of SPAAC are generally slower than catalyzed CuAAC but are often sufficient for achieving high yields over time (12-48 hours) under physiological or near-physiological conditions.[5]
-
Bioorthogonality: The key advantage is the absence of a cytotoxic copper catalyst, making it ideal for biological applications and late-stage functionalization.[]
Experimental Protocols
Optimized CuAAC Protocol for Hindered Pomalidomide Conjugation
This protocol provides a robust starting point for the conjugation of an alkyne-functionalized Pomalidomide derivative with an azide-terminated linker.
Materials:
-
Alkyne-Pomalidomide (1.0 eq)
-
Azide-Linker (1.2 eq)
-
Copper(I) Bromide (CuBr) (0.1 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.3 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Reaction vial with stir bar
Workflow Diagram:
Caption: Experimental workflow for optimized CuAAC.
Procedure:
-
In a clean, dry reaction vial, dissolve Alkyne-Pomalidomide (1.0 eq) and the Azide-Linker (1.2 eq) in anhydrous DMSO.
-
Seal the vial and thoroughly degas the solution by bubbling nitrogen or argon gas through it for at least 15 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the THPTA ligand (0.3 eq) followed by the CuBr (0.1 eq). The solution may change color upon addition of copper.
-
Seal the vial tightly and place it in a preheated block at 50 °C.
-
Allow the reaction to stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Quench by adding an aqueous solution of EDTA to chelate the copper.
-
Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click reaction ligands | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Pomalidomide 4'-alkylC4-azide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pomalidomide-azide-based PROTACs, with a focus on minimizing off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide (B1683931) moiety itself can recruit and degrade certain ZF proteins. Modifications at the C4 position of the phthalimide (B116566) ring are associated with greater off-target ZF degradation.[1][2] | - Confirm Linker Attachment Point: Ensure the linker is attached at the C5 position of the pomalidomide phthalimide ring, as this has been shown to sterically hinder interactions with ZF proteins.[1][3] - Global Proteomics Analysis: Perform quantitative mass spectrometry to identify the full scope of off-target protein degradation.[4] - Introduce Further Modifications: Consider adding a fluoro group at the C6 position of the pomalidomide ring, which may further reduce ZF protein degradation.[2] - Synthesize Control PROTAC: Use a control PROTAC with a different linker position on pomalidomide for comparison.[4] |
| Lack of On-Target Degradation | - Inefficient ternary complex formation between the target protein, PROTAC, and Cereblon (CRBN). - Suboptimal linker length or composition.[1] - Poor cell permeability.[4] - Low affinity of the target-binding portion of the PROTAC.[1] | - Verify Ternary Complex Formation: Use techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET) to confirm the formation of a stable ternary complex.[1] - Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[1] - Assess Cell Permeability: Employ assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to evaluate cell permeability and target engagement.[4] - Confirm Target Affinity: Ensure the target-binding ligand retains high affinity for the protein of interest after conjugation.[1] |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, excess bifunctional PROTAC molecules can disrupt the formation of the productive ternary complex, leading to reduced degradation.[1] | - Perform a Full Dose-Response Curve: This will help identify the optimal concentration range for maximal degradation (DC50 and Dmax).[1] - Adjust Experimental Concentrations: Subsequent experiments should be conducted within this optimal concentration range.[1] |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, reagent quality, or experimental execution. | - Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations. - Quality Control Reagents: Use high-quality, validated reagents and antibodies. - Maintain Consistent Execution: Adhere strictly to established experimental protocols. |
| Inefficient PROTAC Synthesis (Click Chemistry) | Impurities in starting materials, incorrect stoichiometry, or suboptimal reaction conditions. | - Purify Starting Materials: Ensure the purity of the Pomalidomide-C5-azide and the alkyne-modified ligand before conjugation.[1] - Optimize Stoichiometry: Use a 1:1 molar ratio of the azide (B81097) and alkyne components.[1] - Use Fresh Catalysts: Prepare fresh solutions of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for the CuAAC reaction.[1] - Monitor Reaction Progress: Use LC-MS to monitor the reaction until the starting materials are consumed.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is a C5-azide modification on pomalidomide preferred for PROTAC development?
A1: Pomalidomide-C5-azide is designed to minimize the off-target degradation of zinc-finger (ZF) proteins, a common issue with pomalidomide-based PROTACs.[1][3] Research has demonstrated that modifications at the C5 position of the pomalidomide's phthalimide ring create steric hindrance, which disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[2][5][6] In contrast, modifications at the C4 position do not provide the same benefit and can lead to significant off-target effects.[1] The azide group also provides a convenient handle for "click chemistry," allowing for straightforward and efficient conjugation to a target protein ligand.[1][7]
Q2: What is the mechanism of action of the pomalidomide moiety in a PROTAC?
A2: The pomalidomide component of the PROTAC acts as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[3][7] By binding to CRBN, it brings the entire PROTAC-target protein complex into proximity with the E3 ligase machinery.[8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Q3: How can I confirm that my PROTAC is working through a proteasome-dependent mechanism?
A3: To confirm proteasome-dependent degradation, you can perform a co-treatment experiment. Treat your cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132).[3][8] If the degradation of the target protein is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is occurring via the proteasome.[3]
Q4: What are the key parameters to quantify the efficacy of a PROTAC?
A4: The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[8] These values are determined by performing a dose-response experiment and analyzing the protein levels by methods such as Western blotting or mass spectrometry.
Q5: What are some essential control experiments to include when evaluating a new pomalidomide-based PROTAC?
A5: Essential controls include:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of the target protein.[8]
-
Inactive Epimer Control: An epimer of the PROTAC that does not bind to CRBN can help to demonstrate that the degradation is dependent on CRBN engagement.[3]
-
Proteasome Inhibitor Co-treatment: To confirm proteasome-dependent degradation.[3][8]
-
Target Ligand Alone: To ensure the ligand itself does not affect target protein levels.
-
Pomalidomide Alone: To assess any off-target effects of the pomalidomide moiety itself.[9]
Quantitative Data Summary
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
| Compound | Linker Attachment Position | Remaining ZFP91 (%) (Approximated) |
| Pomalidomide (alone) | N/A | <20 |
| C4-modified PROTAC | C4 | ~30 |
| C5-modified PROTAC | C5 | >80 |
| Data are approximated from graphical representations in existing literature for illustrative purposes.[1] |
Table 2: Representative Performance of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax (%) |
| BRD4 | 0.02 µM | >90 |
| RIPK2 | 0.01-0.05 µM | ~95 |
| TBK1 | 0.03 µM | ~90 |
| This table summarizes representative data for various pomalidomomide-based PROTACs targeting different proteins.[8] |
Experimental Protocols & Visualizations
Signaling Pathway of Pomalidomide-Based PROTAC Action
Caption: Mechanism of protein degradation by Pomalidomide-based PROTACs.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
Caption: Workflow for PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Key Experimental Protocols
1. Cellular Protein Degradation Assay (Western Blot)
This protocol outlines a standard procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[3][8]
-
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer apparatus, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvesting.
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC (and controls) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
2. Global Proteomics Analysis by Mass Spectrometry
This protocol provides a workflow for identifying on-target and off-target degradation events.[9][10]
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, HeLa) and treat with the PROTAC at various concentrations and time points, including a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins showing a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential degradation targets (on-target and off-target).[10]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of a PROTAC with its intended target and potential off-targets in a cellular context.[10]
-
Procedure:
-
Treatment: Treat intact cells with the PROTAC.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry, indicating target engagement.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing poor cell permeability of Pomalidomide 4'-alkylC4-azide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide 4'-alkylC4-azide PROTACs, with a focus on addressing challenges related to poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound moiety in my PROTAC?
A1: The Pomalidomide component of your PROTAC is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, it recruits the cellular machinery responsible for tagging proteins for degradation. The 4'-position is a common attachment point for the linker. The alkylC4-azide linker serves as a flexible spacer to connect the Pomalidomide moiety to the ligand for your target protein. The terminal azide (B81097) group is versatile for conjugation to a target protein ligand, often via "click chemistry".
Q2: My Pomalidomide-based PROTAC is potent in biochemical assays but shows weak or no activity in cell-based assays. What is the likely cause?
A2: A significant drop in potency between biochemical and cellular assays often points to poor cell permeability. PROTACs are large molecules, frequently with molecular weights exceeding 800 Da and high polar surface areas, which places them in a chemical space "beyond the Rule of Five" (bRo5). These properties can impede their ability to passively diffuse across the cell membrane and reach their intracellular targets.
Q3: What are the key physicochemical properties of a PROTAC that govern its cell permeability?
A3: Several factors influence a PROTAC's ability to cross the cell membrane:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.
-
Polar Surface Area (PSA): A large PSA can hinder membrane permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility or entrapment within the membrane.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, folded conformation can mask polar surfaces and reduce the energy barrier to cross the cell membrane. This is sometimes referred to as the "chameleon effect".
Q4: How does the alkylC4 linker in my PROTAC affect its cell permeability?
A4: The alkylC4 linker contributes to the overall physicochemical properties of the PROTAC. Compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG), alkyl chains are more hydrophobic. This can potentially improve cell membrane passage, but it may also decrease aqueous solubility. The length of the alkyl chain is a critical parameter to optimize; a linker that is too short may cause steric clashes between the target protein and the E3 ligase, while a very long linker can be entropically unfavorable for forming a stable ternary complex.
Troubleshooting Guide: Poor Cell Permeability
If you suspect poor cell permeability is limiting the efficacy of your this compound PROTAC, consider the following troubleshooting steps:
Step 1: Confirm Target Engagement in Cells
Before extensive chemical modifications, it is crucial to confirm that the lack of degradation is not due to an inability of the PROTAC to bind its target or CRBN in the cellular environment.
-
Recommendation: Perform a cellular target engagement assay, such as a NanoBRET™ assay or a Cellular Thermal Shift Assay (CETSA®), to verify that your PROTAC can bind to both the target protein and CRBN within intact cells.
Step 2: Evaluate Physicochemical Properties
Analyze the calculated physicochemical properties of your PROTAC to identify potential liabilities.
-
Recommendation: Calculate the MW, cLogP, TPSA, and the number of rotatable bonds. Compare these values to those of known permeable PROTACs if available. High MW (>1000 Da) and TPSA (>140 Ų) are often associated with poor permeability.
Step 3: Modify the Linker
The linker is often the most amenable part of the PROTAC for modification to improve permeability.
-
Varying Alkyl Chain Length: Synthesize and test analogs with different alkyl chain lengths (e.g., C3, C5, C6). While specific data for C4-azide is limited, the general principle is to find an optimal length that balances ternary complex formation with favorable physicochemical properties.
-
Altering Linker Composition: If aqueous solubility is a concern, consider replacing the alkyl chain with a mixed alkyl/PEG linker to enhance solubility while retaining some hydrophobic character for membrane interaction.
-
Increasing Rigidity: Introducing rigid elements, such as a piperazine (B1678402) or a phenyl ring, into the linker can sometimes pre-organize the PROTAC into a more membrane-permeable conformation.[1]
Step 4: Employ a Prodrug Strategy
Masking polar functional groups can temporarily increase lipophilicity and enhance cell uptake.
-
Recommendation: Consider designing a prodrug version of your PROTAC by, for example, esterifying a carboxylic acid or carbamating an amine on your target ligand. These masking groups can be cleaved by intracellular enzymes to release the active PROTAC.
Quantitative Data on Pomalidomide-Based PROTACs
While direct comparative data for this compound PROTACs with varying alkyl chain lengths is not extensively published, the following tables provide data on related Pomalidomide-based PROTACs, illustrating the impact of linker composition and physicochemical properties on degradation efficiency and cell permeability.
Table 1: Impact of Linker Composition on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG-based | 15 | >95 | MOLM-14 |
| Compound B | Alkyl-based | 8 | >95 | MOLM-14 |
This data suggests that for BTK degradation, both PEG and alkyl linkers can be effective, with the alkyl linker showing slightly higher potency in this context.
Table 2: Physicochemical Properties and Permeability of BRD4-targeting PROTACs
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | Caco-2 Papp (10⁻⁶ cm/s) |
| PROTAC X | PEG-based | 2.8 | 155 | 0.1 |
| PROTAC Y | Alkyl-based | 4.2 | 130 | 0.5 |
| PROTAC Z | Alkyl-amide | 3.5 | 165 | <0.1 |
This table illustrates that higher lipophilicity and lower TPSA (PROTAC Y) can correlate with improved Caco-2 permeability. The introduction of an amide bond in the linker (PROTAC Z) increased the TPSA and resulted in very low permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
-
Prepare the Donor Plate: Add a solution of your PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat the Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® supports until a confluent monolayer is formed and differentiated (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution). Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Determine the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Protocol 3: Western Blot for Target Protein Degradation
This is the standard method to confirm and quantify the degradation of the target protein.
-
Cell Treatment: Plate cells and treat with a dose-response of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against your target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the target protein bands relative to the loading control. Calculate the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).
Signaling Pathways and Workflows
Caption: Mechanism of Pomalidomide-based PROTACs.
Caption: Workflow for troubleshooting poor PROTAC efficacy.
References
Technical Support Center: Enhancing Ternary Complex Formation with Pomalidomide 4'-alkylC4-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide 4'-alkylC4-azide to enhance ternary complex formation for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It comprises the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to an alkylC4 linker with a terminal azide (B81097) group. The azide group allows for straightforward conjugation to a target protein ligand via "click chemistry," facilitating the creation of heterobifunctional molecules for targeted protein degradation.[2]
Q2: What is the mechanism of action for a PROTAC synthesized with this compound?
A2: A PROTAC synthesized with this compound functions by inducing the degradation of a target protein through the ubiquitin-proteasome system. The Pomalidomide portion of the PROTAC binds to CRBN, an E3 ubiquitin ligase.[][4] The other end of the PROTAC binds to the protein of interest (POI). This dual binding brings the POI and the CRBN E3 ligase into close proximity, forming a ternary complex.[5] This proximity allows for the ubiquitination of the POI, marking it for degradation by the proteasome.[6]
Q3: What is a ternary complex and why is it important?
A3: A ternary complex in this context is the structure formed by the simultaneous binding of the PROTAC molecule to both the target protein (POI) and the E3 ligase (CRBN).[5] The formation, stability, and conformation of this complex are critical for the efficiency of protein degradation.[5] Inefficient ternary complex formation is a common reason for poor PROTAC activity.[7]
Troubleshooting Guides
Problem 1: No or low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring the target protein and CRBN together.[7] Optimize the PROTAC concentration, as high concentrations can lead to a "hook effect".[7][8] Consider synthesizing analogs with different linker lengths and compositions to improve the stability and geometry of the ternary complex.[7] |
| Low Protein Expression | The levels of the target protein or CRBN in the cell line may be insufficient.[7] Verify the expression levels of both the target protein and CRBN using Western Blotting.[7] |
| Poor Cell Permeability of PROTAC | The PROTAC molecule may not be efficiently entering the cells. Assess cell permeability using assays like the cellular thermal shift assay (CETSA).[7] |
| PROTAC Instability | The PROTAC may be rapidly metabolized or degraded in the cellular environment. Evaluate the stability of the PROTAC in cell culture medium and cell lysates using LC-MS/MS.[7] |
Problem 2: A "hook effect" is observed in the dose-response curve.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the productive ternary complex.[7][8][9] This prevents the degradation of the target protein. |
| Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7][9] | |
| Test the PROTAC at lower concentrations (e.g., in the nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[9] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.[4]
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.[4]
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.[4]
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (1.0 equivalent).[4]
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[4]
-
Add DMSO and water to achieve a final solvent ratio that ensures all components remain dissolved (e.g., 4:1 DMSO:H₂O).[4]
-
Add the CuSO₄ solution (0.1 equivalents).[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 equivalents).
-
-
Reaction and Purification:
Protocol 2: Assessment of Protein Degradation by Western Blotting
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane and then incubate with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[5][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5][10]
-
Detect the protein bands using a chemiluminescent substrate.[5]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[5]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5]
-
Visualizations
References
- 1. bio-techne.com [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC4-azide reaction byproducts and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for reactions involving Pomalidomide 4'-alkylC4-azide. The primary application for this molecule is its conjugation to a target protein ligand via "click chemistry" to synthesize Proteolysis Targeting Chimeras (PROTACs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for this compound? A1: this compound is a functionalized building block designed for covalent ligation to molecules containing an alkyne group.[1][2] The most common reactions are azide-alkyne cycloadditions, a class of "click chemistry" that forms a stable triazole linkage.[3] The two main methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
Q2: What are the most common byproducts in a this compound click chemistry reaction? A2: True byproducts are generally minimal in optimized click chemistry reactions. However, common impurities in the final crude product mixture often include unreacted starting materials (this compound and the alkyne-functionalized molecule) and potential side products from the oxidation of sensitive groups on either reactant, especially in the presence of copper catalyst.[4] Incomplete reactions can also result from catalyst degradation.[4]
Q3: My starting this compound may be impure. What impurities could be present from its synthesis? A3: While you are using the azide (B81097) in a subsequent reaction, impurities from its own synthesis can be problematic. In the synthesis of similar pomalidomide-linker molecules via nucleophilic aromatic substitution (SNAr), potential byproducts include a glutarimide (B196013) displacement product or 4-(dimethylamino)thalidomide if N,N-dimethylformamide (DMF) was used as a solvent at high temperatures.[5][6] It is crucial to verify the purity of your starting material by LC-MS or NMR.[4]
Q4: What are the recommended purification methods for the final pomalidomide-conjugate? A4: For small molecule conjugates, the most common purification methods are flash column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[3][5] For larger bioconjugates, such as those involving proteins, techniques like size-exclusion chromatography, dialysis, or affinity chromatography are used to effectively remove unreacted small molecules.[3]
Q5: Are there safety precautions I should take when handling this compound? A5: Yes. Organic azides are potentially explosive and should be handled with care.[3] It is important to avoid heating and mechanical shock.[3] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guides
This guide provides a structured approach to diagnosing and resolving common issues encountered during the copper-catalyzed (CuAAC) reaction.
Q1: My CuAAC reaction has a very low yield or did not work at all. What is the most likely cause? A1: Low yields in CuAAC reactions are frequently caused by the deactivation of the copper catalyst.[4] The active catalyst is the Cu(I) ion, which is easily oxidized to the inactive Cu(II) state by oxygen.[4] It is critical to degas your solvents (e.g., by sparging with nitrogen or argon) and perform the reaction under an inert atmosphere.[4] Another common cause is using a sodium ascorbate (B8700270) reducing agent solution that was not freshly prepared, as it is prone to oxidation.[3]
Q2: The reaction starts but does not go to completion. What should I do? A2: If the reaction stalls, it may be due to catalyst degradation over time.[4] A common solution is to add a second charge of the copper sulfate/ligand solution and fresh sodium ascorbate to the reaction mixture.[4] Also, ensure that you are using a molar excess of the reducing agent relative to the copper catalyst.[4]
Q3: I see multiple spots on my TLC or peaks in my LC-MS that are not my starting materials or desired product. What could they be? A3: The formation of unexpected side products can arise from the decomposition of reagents or oxidation of sensitive functional groups.[4] Ensure that your solvents are thoroughly degassed and consider using a copper-stabilizing ligand like THPTA, which can protect the catalyst and improve reaction outcomes.[3][4] Also, verify that the reaction pH is within a stable range (typically 4-12) and avoid excessive heat.[4]
Q4: My pomalidomide-azide and/or alkyne partner have poor solubility in the reaction solvent. How can I address this? A4: Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[4] Pomalidomide and its derivatives often require polar aprotic solvents like DMSO or DMF.[3] When working with biological molecules in aqueous buffers (e.g., PBS), using a co-solvent like DMSO is common. A final solvent ratio of 4:1 to 1:1 (DMSO:Water) can help ensure all components remain dissolved.[3]
Q5: Is there an alternative to copper catalysis if my substrate is sensitive to it? A5: Yes, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative suitable for sensitive substrates and biological applications.[3][7] This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a catalyst.[3][8]
Data Summary Tables
Table 1: Typical Reaction Parameters for Pomalidomide-Azide Cycloadditions
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
|---|---|---|
| Pomalidomide-Azide | 1.0 equivalent | 1.0 equivalent |
| Alkyne Partner | 1.0 - 1.2 equivalents (Terminal Alkyne) | 1.0 - 1.5 equivalents (Strained Alkyne, e.g., DBCO) |
| Catalyst | 0.1 equivalents CuSO₄ | None |
| Reducing Agent | 1.0 - 2.0 equivalents Sodium Ascorbate (freshly prepared) | None |
| Ligand (Optional) | 0.5 equivalents (5 eq. relative to copper) THPTA | None |
| Solvent System | DMSO/H₂O, DMF, or biological buffer (e.g., PBS) | DMSO, DMF, or biological buffer (e.g., PBS) |
| Concentration | 1 - 10 mM | Dependent on specific substrates |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours | 1 - 12 hours |
Data synthesized from multiple sources.[3]
Table 2: Troubleshooting Common Issues in CuAAC Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Oxygen contamination inactivating Cu(I) catalyst. 2. Impure starting materials. 3. Inactive reducing agent. | 1. Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). 2. Confirm the purity of pomalidomide-azide and alkyne via NMR or LC-MS. 3. Always use a freshly prepared solution of sodium ascorbate. |
| Incomplete Reaction | 1. Catalyst degradation over time. 2. Insufficient reducing agent. | 1. Add a second charge of CuSO₄/ligand and sodium ascorbate. 2. Ensure a molar excess of sodium ascorbate relative to the copper catalyst. |
| Formation of Side Products | 1. Oxidation of sensitive functional groups. 2. Decomposition of reagents. | 1. Degas solvents thoroughly. Use a copper-stabilizing ligand like THPTA. 2. Avoid excessive heat and ensure the reaction pH is in a stable range (4-12). |
| Poor Reproducibility | 1. Poor solubility of reagents. 2. Inconsistent quality of reagents. | 1. Use a co-solvent (e.g., DMSO) to ensure a homogeneous reaction mixture. 2. Use high-purity reagents and fresh solutions for the catalyst and reducing agent. |
This table is based on common troubleshooting strategies for click chemistry.[4]
Detailed Experimental Protocols
Safety Precaution: Organic azides are potentially explosive. Avoid heating and mechanical shock. Handle with appropriate care and PPE.[3]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to a terminal alkyne-functionalized molecule.
A. Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Solvent: Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution: 100 mM in deionized water
-
Sodium Ascorbate solution: 1 M in deionized water (must be made fresh)
-
THPTA ligand solution (optional, but recommended): 100 mM in deionized water
-
Reaction vials, inert atmosphere (N₂ or Ar)
B. Reagent Preparation
-
Pomalidomide-Azide Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.[3]
C. Reaction Procedure
-
In a clean reaction vial, add the Pomalidomide-azide solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).[3]
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[3]
-
Add DMSO and deionized water to achieve a final solvent ratio between 4:1 and 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be 1-10 mM.[3]
-
If using a ligand, add the THPTA solution (5 equivalents relative to copper).[3]
-
Add the CuSO₄ solution (0.1 equivalents).[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).[3]
-
Seal the vial and stir the reaction mixture at room temperature for 1-12 hours. Monitor progress by LC-MS.[3]
D. Work-up and Purification
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.[3]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for sensitive biological molecules.
A. Materials and Reagents
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN)
-
Solvent: DMSO, DMF, or a biological buffer (e.g., PBS, pH 7.4)
-
Reaction vials
B. Reagent Preparation
-
Pomalidomide-Azide Solution: Prepare a stock solution (e.g., 10 mM) in a compatible solvent (e.g., DMSO).[3]
-
Strained Alkyne Solution: Prepare a stock solution of the strained alkyne (1.0-1.5 equivalents) in the same solvent.[3]
C. Reaction Procedure
-
In a reaction vial, combine the Pomalidomide-azide solution and the strained alkyne solution.[3]
-
If necessary, adjust the final volume and concentration with additional solvent.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins). Reactions are often complete within 1-12 hours.[3]
D. Work-up and Purification
-
For small molecule conjugates, follow the work-up procedure described in the CuAAC protocol (Section D).[3]
-
For bioconjugates (e.g., proteins), the product is typically purified using size-exclusion chromatography or dialysis to remove unreacted small molecules.[3]
Visual Guides and Pathways
Caption: General Experimental Workflow for Pomalidomide Conjugation.
Caption: Troubleshooting Logic for Low-Yield CuAAC Reactions.
Caption: Pomalidomide-Based PROTAC Mechanism of Action.
References
- 1. This compound | CAS 2758431-96-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the in vivo efficacy of Pomalidomide 4'-alkylC4-azide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Pomalidomide (B1683931) 4'-alkylC4-azide Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Pomalidomide-based PROTAC?
Pomalidomide-based PROTACs are heterobifunctional molecules that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] The pomalidomide component of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The other end of the PROTAC binds to the protein of interest (POI). This dual binding forms a ternary complex (POI-PROTAC-CRBN), which brings the E3 ligase in close proximity to the target protein.[4] This proximity-induced event leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]
Q2: Why use a 4'-alkylC4-azide linker on Pomalidomide?
The 4'-alkylC4-azide functionalization provides a versatile handle for conjugating the pomalidomide E3 ligase ligand to a linker attached to a POI-binding ligand. The terminal azide (B81097) group is ideal for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, allowing for the straightforward synthesis of a diverse range of PROTACs.
Q3: What are the common challenges with the in vivo delivery of Pomalidomide-based PROTACs?
Due to their high molecular weight and complex structures, PROTACs often face several challenges with in vivo delivery, including:
-
Poor aqueous solubility: This can make formulation and administration difficult.[4][6][7]
-
Low cell permeability: PROTACs may struggle to cross cell membranes to reach their intracellular targets.[4][6]
-
Suboptimal pharmacokinetic properties: This can result in rapid clearance from the body and insufficient exposure to the target tissue.[4]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) can decrease the efficiency of ternary complex formation and subsequent protein degradation.[4]
Q4: What formulation strategies can improve the in vivo bioavailability of PROTACs?
Several formulation strategies can be employed to enhance the solubility and bioavailability of PROTACs for in vivo studies. These include:
-
Amorphous solid dispersions: This involves dispersing the PROTAC in a polymeric carrier.[8]
-
Lipid-based formulations: This includes the use of emulsions and lipid-based nanoparticles.[6][9]
-
Polymeric micelles: These can encapsulate the PROTAC to improve its solubility and stability.[9]
-
Co-solvent systems: Utilizing a mixture of solvents such as DMSO, PEG300, and Solutol HS 15 can help solubilize PROTACs for administration.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite good in vitro degradation | Poor Pharmacokinetics (PK): Rapid clearance, low exposure at the tumor site. | - Perform a PK study to determine the PROTAC's half-life and distribution. - Adjust the dosing frequency based on PK data to maintain therapeutic concentrations.[4] - Consider alternative routes of administration (e.g., intraperitoneal vs. oral). |
| Suboptimal Formulation: Poor solubility leading to low bioavailability. | - Test different formulation vehicles to improve solubility (see FAQ Q4).[7] - For oral administration, consider the impact of food on absorption.[7] | |
| High toxicity or weight loss in animal models | Off-target Effects: Degradation of proteins other than the intended target. | - Modifications to the pomalidomide moiety, such as at the C5 position, have been shown to reduce off-target degradation of zinc finger proteins.[2] - Conduct proteomic studies to identify off-target effects. |
| Formulation-Related Toxicity: The vehicle used to dissolve the PROTAC may be causing toxicity. | - Always include a vehicle-only control group to assess the toxicity of the formulation components.[4] - Test alternative, well-tolerated formulation vehicles.[4] | |
| Inconsistent tumor growth inhibition between animals | Variable Drug Exposure: Inconsistent administration or absorption. | - Ensure accurate and consistent dosing for all animals. - For oral gavage, ensure proper technique to minimize variability. |
| Tumor Heterogeneity: Differences in the molecular characteristics of the xenograft tumors. | - Ensure the cell line used for xenografts has consistent expression of the target protein and CRBN. | |
| "Hook Effect" observed in vivo | High PROTAC Concentration: Formation of non-productive binary complexes at the target site. | - Perform a dose-response study with a wide range of doses to identify the optimal therapeutic window.[4] - Be mindful that higher doses may not always lead to better efficacy.[4] |
Quantitative Data
The following tables provide a summary of representative in vivo efficacy data for pomalidomide-based PROTACs targeting various proteins in xenograft models.
Table 1: In Vivo Efficacy of Anaplastic Lymphoma Kinase (ALK) Degrading PROTACs [2]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | Every 3 days (i.p.) | Data not provided | 0 |
| dALK (C5-pomalidomide) | 50 | Every 3 days (i.p.) | Significant reduction | >80 |
| TD-004 (VHL-based) | 50 | Every 3 days (i.p.) | Significant reduction | >70 |
Table 2: In Vivo Efficacy of a dual PI3K/mTOR Degrading PROTAC (GP262) [11]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily (oral) | 0 |
| GP262 (Low Dose) | 15 | Daily (oral) | 57.8 |
| GP262 (High Dose) | 25 | Daily (oral) | 79.2 |
Experimental Protocols
General Protocol for an In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo efficacy of a Pomalidomide 4'-alkylC4-azide PROTAC in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.[4]
-
Cell Line: A cancer cell line that expresses both the target protein of interest and CRBN.
2. Tumor Implantation
-
Culture the selected cancer cells under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.[10]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[10]
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.[4]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group).[10]
4. PROTAC Formulation and Administration
-
Prepare the PROTAC in a suitable vehicle based on solubility and tolerability studies. Common vehicles include combinations of DMSO, PEG300, Solutol HS 15, and saline.[10]
-
Administer the PROTAC and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[4]
5. Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight throughout the study.[4]
-
The study can be terminated when tumors in the control group reach a predetermined maximum size.[10]
-
At the end of the study, euthanize the mice and excise the tumors.[10]
-
Measure the final tumor volume and weight.
6. Pharmacodynamic Analysis
-
Tumor samples can be flash-frozen or fixed for further analysis.
-
Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control and the vehicle control group.[4]
Western Blot Protocol for Target Protein Degradation
1. Sample Preparation
-
Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
3. Antibody Incubation and Detection
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for in vivo PROTAC experiments.
Caption: Simplified BRD4 signaling and PROTAC intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Pomalidomide 4'-alkylC4-azide quality control and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control and storage of Pomalidomide (B1683931) 4'-alkylC4-azide, a functionalized cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide 4'-alkylC4-azide and what is its primary application?
A1: this compound is a derivative of the immunomodulatory drug pomalidomide. It is functionalized with an alkyl-C4 linker terminating in an azide (B81097) group. This modification provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Its primary application is as a building block in the synthesis of PROTACs, where it serves as the E3 ligase-recruiting moiety.
Q2: How does the pomalidomide component of the molecule function in a PROTAC?
A2: The pomalidomide portion of the molecule binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[1] By incorporating this compound into a PROTAC, the resulting bifunctional molecule can recruit CRBN to a specific protein of interest (targeted by the other end of the PROTAC). This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of the compound. For detailed storage conditions for the solid form and solutions, please refer to the tables below.[3] As an azide-containing compound, it should be handled with care, avoiding conditions that could lead to decomposition, such as excessive heat or contact with strong reducing agents.[] Use non-metal spatulas to prevent the formation of shock-sensitive metal azides.[] All handling of the powdered form should be conducted in a chemical fume hood.[]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is generally supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC).[4][5]
Q5: Is this compound stable in aqueous solutions?
A5: The stability of pomalidomide derivatives in aqueous buffers can be limited.[3] It is recommended to prepare fresh solutions in aqueous buffers for immediate use. Prolonged exposure to aqueous environments, particularly at non-neutral pH, may lead to hydrolysis of the glutarimide (B196013) ring.[3]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Exposure | Atmosphere | Shelf Life (Approximate) |
| Solid | -20°C | Protect from light | Store under an inert atmosphere (e.g., nitrogen or argon) is recommended. | 12 months from receipt[3] |
| In Solution (e.g., in DMSO) | -20°C (short-term) or -80°C (long-term)[1][3] | Protect from light | Store in tightly sealed vials to prevent moisture absorption by the solvent. | Up to 1 month at -20°C, up to 6 months at -80°C. Avoid multiple freeze-thaw cycles.[3] |
Table 2: Quality Control Specifications
| Parameter | Method | Specification |
| Purity | HPLC | ≥95%[4][5] |
| Identity | LC-MS | Expected Parent Ion [M+H]⁺: m/z 427.18 (for C20H22N6O4) |
| Identity | ¹H NMR | Spectrum should conform to the expected structure. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50 v/v)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound in the sample solvent to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Ensure the mobile phase pH is appropriate for the analyte.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step with a strong, compatible solvent in the autosampler method.[3] |
| Retention Time Drift | - Inconsistent mobile phase composition- Temperature fluctuations- Column aging | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a consistent temperature.- Replace the column if it is old or has been extensively used.[3] |
Troubleshooting "Click Chemistry" (CuAAC) Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive copper catalyst (oxidation of Cu(I) to Cu(II))- Poor solubility of reactants- Impure reagents | - Ensure the sodium ascorbate (B8700270) solution is freshly prepared.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Try a different solvent system (e.g., a mixture of DMSO and water, or DMF).- Confirm the purity of your this compound and alkyne substrate via NMR or LC-MS.[5] |
| Reaction Stalls Before Completion | - Catalyst deactivation | - Add a second aliquot of the copper sulfate (B86663) and sodium ascorbate.[5] |
| Formation of Side Products | - Oxidative homocoupling of the alkyne | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Increase the concentration of the reducing agent (sodium ascorbate).- Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I).[3] |
Visualizations
References
Validation & Comparative
A Comparative Guide to Pomalidomide 4'-alkylC4-azide and Thalidomide-Based Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the E3 ligase ligand and the adjoining linker, which together dictate the efficacy, selectivity, and physicochemical properties of the degrader.
Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and pomalidomide (B1683931).[1][2] This guide provides an objective, data-driven comparison between a specific, advanced pomalidomide building block, Pomalidomide 4'-alkylC4-azide, and the broader class of traditional thalidomide-based linkers.
Mechanism of Action: CRBN-Recruiting PROTACs
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. The PROTAC forms a ternary complex with the POI and the E3 ligase (in this case, CRBN).[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to engage in another catalytic cycle.[4]
Comparative Analysis: Pomalidomide vs. Thalidomide
The fundamental difference between the two linkers lies in the choice of the CRBN ligand. Pomalidomide, a second-generation IMiD, offers distinct advantages over its predecessor, thalidomide.
Binding Affinity and PROTAC Potency
Pomalidomide exhibits a stronger binding affinity for CRBN compared to thalidomide.[1] This enhanced affinity is crucial as it often leads to the formation of a more stable and productive ternary complex, which can translate directly to more potent protein degradation.[5] This is typically reflected in lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values for pomalidomide-based PROTACs.
Table 1: Comparison of CRBN Ligand Properties
| Parameter | Pomalidomide | Thalidomide | Reference |
|---|---|---|---|
| CRBN Binding Affinity (Kd) | ~157 nM | ~250 nM | [5] |
| Resulting PROTAC Potency | Generally Higher | Generally Lower |[1][5] |
Table 2: Illustrative Performance of BRD4-Targeting PROTACs Note: Data is compiled for illustrative purposes from different studies; experimental conditions may vary.
| PROTAC Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| Pomalidomide | PEG/Alkyl | BRD4 | < 50 | > 90% | [1] |
| Thalidomide | PEG/Alkyl | BRD4 | 50 - 500 | ~80-90% |[1] |
Structure, Synthesis, and Versatility
This compound: This is a highly functionalized building block designed for modern, efficient PROTAC synthesis.
-
Attachment Point: The linker is attached at the 4-amino group of the pomalidomide core.[6][7]
-
Linker Composition: It features a four-carbon alkyl chain, providing a defined length and degree of flexibility.
-
Reactive Handle: The terminal azide (B81097) group is a key feature, enabling highly efficient and specific conjugation to alkyne-modified target protein ligands via copper-catalyzed "click chemistry".[4][8][9] This facilitates the rapid synthesis of PROTAC libraries for optimization.
Thalidomide-Based Linkers: This represents a broader, more traditional class of linkers.
-
Attachment Point: Linkers can be attached at various positions on the phthalimide (B116566) ring, with ether linkages being common.[10][11]
-
Linker Composition: A wide variety of linkers are used, including polyethylene (B3416737) glycol (PEG) and simple alkyl chains.[12] PEG linkers can enhance solubility and permeability, while alkyl linkers offer synthetic simplicity.[9]
-
Reactive Handle: Synthesis often involves coupling functionalized thalidomide with a linker precursor, which can be a multi-step process.[10]
Experimental Protocols
Evaluating the performance of a novel PROTAC requires a suite of biochemical and cell-based assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a general method for measuring the binding affinity between the PROTAC and the target protein or E3 ligase.[2]
-
Sample Preparation: Prepare a purified solution of the protein (e.g., CRBN) in a suitable, precisely matched buffer. Prepare the PROTAC solution in the exact same buffer to minimize heats of dilution.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat changes associated with binding.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Western Blot for Protein Degradation
This is the standard method for quantifying the extent of target protein degradation in cells.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.
Logical Framework for Linker Selection
The choice between this compound and a thalidomide-based linker depends on the specific goals of the research program. Pomalidomide is often preferred for developing clinical candidates due to its higher potency, while thalidomide can be a cost-effective choice for initial exploratory studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
Optimizing Protein Degradation: A Comparative Guide to Pomalidomide-Azide PROTACs with Varying Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase recruiter. This guide provides a comprehensive comparison of Pomalidomide-azide based PROTACs with varying linker lengths, offering insights into how this crucial element impacts degradation efficacy.
Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a popular choice for PROTAC design. The incorporation of an azide (B81097) group provides a versatile handle for "click chemistry," enabling the efficient assembly of PROTAC libraries with diverse linkers. The length and composition of this linker are not merely spacers but play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
The Critical Role of the Linker in PROTAC Function
The linker's length is a key determinant of a PROTAC's ability to induce protein degradation. An optimal linker length facilitates the necessary proximity and orientation of the target protein and the E3 ligase for efficient ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in an entropically unfavorable complex, leading to reduced degradation efficiency. This phenomenon, often referred to as the "hook effect," occurs at high PROTAC concentrations where binary complexes (PROTAC-target or PROTAC-E3 ligase) dominate over the productive ternary complex.
Quantitative Comparison of Pomalidomide-Azide PROTACs with Different Linker Lengths
The following tables summarize quantitative data from studies on Pomalidomide-based PROTACs, highlighting the impact of linker length on their degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). It is important to note that the data presented is compiled from different studies targeting various proteins and utilizing different cell lines. Therefore, direct comparisons should be made with caution, as the optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG | 12 | C5 | 50 | >90 | MOLM-14 |
| Compound B | PEG | 15 | C5 | 25 | >95 | MOLM-14 |
| Compound C | PEG | 18 | C5 | 40 | >90 | MOLM-14 |
| Compound D | Alkyl | 11 | C4 | 100 | ~80 | Ramos |
| Compound E | Alkyl | 14 | C4 | 60 | ~85 | Ramos |
Data synthesized from published literature. Absolute values are illustrative and may vary based on specific experimental conditions.
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound F | PEG-Alkyl | 14 | C5 | 15 | >90 | A549 |
| Compound G | PEG-Alkyl | 17 | C5 | 8 | >95 | A549 |
| Compound H | PEG-Alkyl | 20 | C5 | 20 | >90 | A549 |
Data synthesized from published literature. Absolute values are illustrative and may vary based on specific experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of Pomalidomide-azide PROTACs. The following protocols provide a general framework for these key experiments.
Synthesis of Pomalidomide-Azide Derivatives with PEG Linkers via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a pomalidomide-azide derivative with an alkyne-functionalized target protein ligand.
Materials:
-
Pomalidomide-PEGn-azide (n = number of PEG units)
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF)
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the Pomalidomide-PEGn-azide (1.0 equivalent) and the alkyne-functionalized target protein ligand (1.1 equivalents) in a mixture of DMF, t-BuOH, and water (e.g., 4:1:1 v/v/v).
-
To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the desired PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a series of PROTACs.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-azide PROTACs with varying linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. The following day, treat the cells with a serial dilution of each PROTAC for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The length of the linker in Pomalidomide-azide based PROTACs is a critical parameter that significantly influences their protein degradation efficacy. As demonstrated by the compiled data, a systematic variation of the linker length is essential to identify the optimal construct for a given target protein. The experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs. By carefully optimizing the linker length, researchers can develop more potent and selective protein degraders, paving the way for new therapeutic strategies in various diseases.
Validating CRBN Engagement: A Comparative Guide to Pomalidomide 4'-alkylC4-azide in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular engagement of Cereblon (CRBN) by Pomalidomide (B1683931) 4'-alkylC4-azide. This functionalized ligand is a valuable tool in the development of novel therapeutics, particularly in the field of targeted protein degradation. Here, we present a detailed overview of key experimental assays, including supporting data and protocols, to aid researchers in selecting the most appropriate methods for their studies.
Pomalidomide, an immunomodulatory drug, exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Pomalidomide 4'-alkylC4-azide is a derivative featuring an azide (B81097) group, which allows for its use in "click chemistry" for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] Verifying and quantifying the engagement of this probe with CRBN in a cellular context is a critical step in preclinical drug development.
Comparison of Cellular Target Engagement Assays
Several distinct methodologies can be employed to confirm the interaction of this compound with CRBN within cells. The choice of assay depends on the specific experimental question, available resources, and the desired endpoint. Below is a comparison of four widely used techniques.
| Assay | Principle | Advantages | Disadvantages | Relevance for this compound |
| In-Cell ELISA | A competitive assay measuring the displacement of a known CRBN-binding probe by the test compound in fixed and permeabilized cells.[1] | High-throughput format, quantitative measurement of binding affinity (IC50).[3] | Indirect measurement of binding, requires a validated probe and antibody. | Enables quantitative assessment of the probe's ability to bind to CRBN in a cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified via Western blot or other methods.[1] | Label-free, confirms direct target engagement in intact cells and even tissues.[1] | Not all ligand-protein interactions result in a significant thermal shift, can be lower-throughput.[1] | Provides direct evidence of this compound binding to CRBN in live cells. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. The amount of intact protein is assessed after treatment with a protease.[1] | Label-free, does not require modification of the compound.[4] | Requires careful optimization of protease concentration and digestion time. | Confirms target engagement by demonstrating ligand-induced stabilization of CRBN against enzymatic degradation. |
| Photo-Affinity Labeling (PAL) | A photo-reactive group on the probe covalently crosslinks to the target protein upon UV irradiation. The azide group on this compound can be used for subsequent "click" chemistry with a reporter tag.[1] | Covalently labels the target protein, allowing for identification of direct binding partners.[1] | Requires synthesis of a photo-reactive probe, potential for non-specific labeling. | Can be adapted to identify the direct binding partners of the pomalidomide moiety in a cellular lysate. |
Quantitative Data Summary
While specific quantitative binding data for this compound is not extensively available in the public domain, the data for its parent compound, pomalidomide, provides a strong reference for its expected performance.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| Pomalidomide | Competitive Binding Assay | U266 | IC50 | ~2 µM | [5] |
| Pomalidomide | Fluorescence-based Thermal Shift | Recombinant CRBN-DDB1 | ΔTm | Significant stabilization | [5] |
| Lenalidomide | Competitive Binding Assay | U266 | IC50 | ~1 µM | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of CRBN engagement, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Caption: Pomalidomide binds to CRBN, leading to the recruitment of IKZF1/3 to the CRL4 E3 ligase complex, resulting in their ubiquitination and proteasomal degradation.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Experimental Protocols
In-Cell ELISA Protocol
This protocol is adapted from a competitive in-cell ELISA to measure CRBN target engagement.[1]
1. Cell Seeding:
-
Seed cells (e.g., MM1S) at a density of 5x10^5 cells/well in a 96-well plate.
-
Incubate overnight to allow for cell adherence.
2. Compound Treatment:
-
Pre-treat cells with varying concentrations of this compound or a positive control (e.g., pomalidomide) for 1 hour.
-
Add a fixed concentration of a known CRBN-binding probe (e.g., a CRBN-targeting PROTAC) and incubate for an additional 5 hours.
3. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
4. Immunostaining:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the tag on the competitive probe overnight at 4°C.
-
Wash the cells three times with PBS containing 0.05% Tween 20.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Wash the cells three times with PBS containing 0.05% Tween 20.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
The signal will be inversely proportional to the binding of this compound to CRBN.
-
Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
This is a general protocol for CETSA.[1]
1. Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
2. Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat each aliquot at a different temperature for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
4. Centrifugation:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
5. Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Perform Western blotting using an anti-CRBN antibody to detect the amount of soluble CRBN at each temperature.
6. Data Interpretation:
-
Plot the percentage of soluble CRBN against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is based on the principle of ligand-induced protease resistance.[4]
1. Cell Lysis:
-
Prepare a cell lysate in a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
2. Compound Incubation:
-
Incubate the cell lysate with this compound or a vehicle control for a specified time at room temperature.
3. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysate at an optimized concentration.
-
Incubate for a specific time to allow for protein digestion.
4. Reaction Quenching:
-
Stop the digestion by adding a protease inhibitor cocktail and/or by boiling in SDS-PAGE sample buffer.
5. Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-CRBN antibody.
6. Data Interpretation:
-
An increase in the band intensity of CRBN in the sample treated with this compound compared to the vehicle control indicates that the ligand has bound to and protected CRBN from proteolysis.
Photo-Affinity Labeling (PAL) Protocol (adapted for "Click Chemistry")
This protocol utilizes the azide group on this compound for subsequent detection.
1. Cell Treatment:
-
Incubate live cells with this compound for a specified time to allow for target engagement.
2. UV Crosslinking (if a photo-reactive version is synthesized):
-
If a photo-reactive group is incorporated into the probe, irradiate the cells with UV light to induce covalent crosslinking.
3. Cell Lysis:
-
Lyse the cells in a suitable lysis buffer.
4. Click Chemistry:
-
Perform a copper-catalyzed or copper-free "click" reaction to attach a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) to the azide group on the pomalidomide probe that is bound to its target.
5. Enrichment and Identification:
-
If a biotin (B1667282) tag was used, enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the bound proteins.
6. Analysis:
-
Identify the enriched proteins using mass spectrometry or visualize them by Western blotting if a specific target is being confirmed.
7. Data Analysis:
-
Compare the identified proteins between the probe-treated and control groups to determine the specific binding partners of the pomalidomide moiety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Target Engagement Assays for Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of Pomalidomide 4'-alkylC4-azide with its primary target, Cereblon (CRBN). The performance of CETSA is objectively compared with alternative methodologies, supported by illustrative experimental data and detailed protocols.
This compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug. It incorporates an alkyl-azide linker, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Verifying and quantifying the engagement of this molecule with CRBN within a cellular context is a critical step in the development of novel therapeutics.
Comparison of Target Engagement Assays
The selection of an appropriate target engagement assay is contingent on the specific experimental goals, available resources, and the characteristics of the compound and target protein. This section compares CETSA with other prevalent techniques: In-Cell ELISA, Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL).
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| CETSA | Ligand binding stabilizes the target protein (CRBN) against thermal denaturation. The amount of soluble protein is quantified at different temperatures. | Label-free, applicable in live cells and tissues, provides direct evidence of target binding. | Not all protein-ligand interactions result in a significant thermal shift; lower throughput for Western blot-based readout. | Thermal shift (ΔTm) |
| In-Cell ELISA | A competitive assay measuring the ability of the test compound to displace a known CRBN-binding probe. | High-throughput, provides a quantitative measure of binding affinity (IC50). | Indirect measurement of target engagement, requires a specific probe and antibody. | IC50 |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require modification of the small molecule. | Requires optimization of protease concentration and digestion time; may not be suitable for all protein-ligand interactions. | Increased protein band intensity on a Western blot. |
| PAL | A photoreactive derivative of the compound covalently crosslinks to its binding partners upon UV irradiation. | Can definitively identify direct binding partners and their interaction sites. | Requires synthesis of a photoreactive probe; potential for non-specific labeling. | Identification of labeled proteins by mass spectrometry. |
Quantitative Data Summary
The following table presents representative quantitative data for the engagement of Pomalidomide and its derivatives with Cereblon, as determined by various assays. Note: Specific data for this compound is not publicly available and the following data for related compounds is for illustrative purposes.
| Compound | Assay | Target | Cell Line | Result | Reference |
| Pomalidomide | Competitive Binding Assay | CRBN | U266 Myeloma Cells | IC50 ≈ 2 µM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | N/A | Kd ≈ 157 nM | [2] |
| Pomalidomide-C5-azide | CETSA | CRBN | MM1S Cells | ΔTm of ~4°C at 10 µM | (Illustrative) |
| Pomalidomide-C5-azide | In-Cell ELISA | CRBN | MM1S Cells | IC50 of ~5 µM | (Illustrative) |
Signaling Pathway and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN complex.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of principles for different target engagement assays.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for assessing the target engagement of this compound with CRBN in intact cells.
-
Cell Treatment: Culture a suitable cell line (e.g., MM.1S multiple myeloma cells) to approximately 80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble CRBN in each sample by Western blotting using a specific anti-CRBN antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CRBN relative to the untreated, unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The difference in the melting temperature (ΔTm) between the treated and control samples is a measure of the extent of stabilization.
In-Cell ELISA
This protocol outlines a competitive In-Cell ELISA to measure the binding of this compound to CRBN.
-
Cell Seeding: Seed a suitable cell line (e.g., MM.1S) in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Competitive Binding: Add a fixed concentration of a known CRBN-binding probe (e.g., a biotinylated Pomalidomide analog) to all wells and incubate for an appropriate time.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them to allow antibody access.
-
Detection: Add a streptavidin-HRP conjugate to detect the bound biotinylated probe. After washing, add a colorimetric HRP substrate and measure the absorbance.
-
Data Analysis: The signal will be inversely proportional to the binding of this compound. Plot the absorbance against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value.
Drug Affinity Responsive Target Stability (DARTS)
This protocol describes the DARTS assay to confirm the interaction between this compound and CRBN.
-
Cell Lysis: Prepare a cell lysate from a suitable cell line in a non-denaturing lysis buffer containing protease inhibitors.
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for limited digestion. The concentration of the protease and the digestion time need to be optimized.
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-CRBN antibody.
-
Data Interpretation: An increased intensity of the CRBN band in the sample treated with this compound compared to the control indicates that the compound has bound to and protected CRBN from proteolysis.
Photo-Affinity Labeling (PAL)
This protocol provides a general workflow for identifying the direct binding partners of a photoreactive version of this compound.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin).
-
Cell Treatment: Incubate live cells with the photo-probe. Include a control group pre-incubated with an excess of non-photoreactive this compound to identify specific binding partners.
-
UV Cross-linking: Irradiate the cells with UV light to induce covalent bond formation between the probe and its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotinylated proteins using streptavidin-coated beads.
-
Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Compare the identified proteins between the probe-treated and the competition control groups to determine the specific binding partners of this compound.
References
A Comparative Guide to CRBN Engagement Assays: Evaluating Pomalidomide 4'-alkylC4-azide Binding
For researchers, scientists, and drug development professionals, the accurate measurement of a ligand's binding affinity to its target protein is a cornerstone of drug discovery. This is particularly true in the burgeoning field of targeted protein degradation, where the interaction between a Cereblon (CRBN) E3 ligase ligand and the CRBN protein is the initiating step for the degradation of a target protein. Pomalidomide (B1683931) 4'-alkylC4-azide, a functionalized derivative of the immunomodulatory drug pomalidomide, is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding its binding to CRBN is crucial for the development of effective degraders.
This guide provides a comparative overview of the NanoBRET assay and alternative established biophysical and cellular methods for quantifying the interaction between small molecules, such as pomalidomide and its derivatives, and the CRBN protein. While specific quantitative data for Pomalidomide 4'-alkylC4-azide is not extensively available in the public domain, this guide will use data from its parent compound, pomalidomide, to illustrate the principles and expected outcomes of each assay.
Quantitative Comparison of CRBN Binding Assays
The selection of an appropriate assay for determining binding affinity depends on various factors, including the experimental setting (in vitro vs. cellular), the required throughput, and the specific data desired (e.g., affinity, thermodynamics). The following table summarizes key quantitative parameters for pomalidomide binding to CRBN, as determined by various common assays.
| Assay Method | Principle | Analyte(s) Required | Typical Binding Affinity (Pomalidomide) | Throughput | Advantages | Limitations |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc®-CRBN and a fluorescent tracer in live cells. | NanoLuc®-CRBN fusion expressing cells, fluorescent CRBN tracer, test compound. | IC₅₀ in the nanomolar to low micromolar range. | High | Live-cell format provides physiologically relevant data; high sensitivity and suitability for high-throughput screening. | Requires genetic modification of cells; indirect measurement of binding through competition. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct binding of a ligand to a protein. | Purified CRBN protein, purified test compound. | Kᴅ of approximately 157 nM.[1] | Low | Provides a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS); label-free and in-solution. | Requires large amounts of pure protein and compound; low throughput and sensitive to buffer mismatches. |
| Fluorescence-Based Thermal Shift Assay (TSA) | Monitors the change in protein melting temperature upon ligand binding using a fluorescent dye. | Purified CRBN protein, fluorescent dye (e.g., SYPRO Orange), test compound. | ΔTm shift indicates binding; IC₅₀ can be determined in a competitive setup.[2] | Medium-High | Label-free for the test compound; relatively high throughput and requires small amounts of protein. | Indirect measurement of binding; may not be suitable for all proteins or ligands that do not induce a thermal shift. |
| Affinity Pull-Down with Western Blot | Immobilized ligand analog captures CRBN from cell lysates, and competition by the test compound is detected. | Cell lysate containing CRBN, affinity beads with immobilized ligand, test compound. | IC₅₀ of approximately 1-2 µM.[3][4] | Low | Utilizes endogenous or overexpressed protein from a cellular context; provides a qualitative or semi-quantitative measure of binding. | Labor-intensive and low throughput; results can be affected by non-specific binding to the beads. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to allow for a comprehensive understanding and potential replication of the assays.
NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted from established NanoBRET™ methodologies for measuring ligand binding to CRBN in living cells.[5][6]
Principle: The assay quantifies the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged CRBN protein by a competitive ligand in live HEK293 cells. The resulting decrease in the BRET signal is proportional to the binding affinity of the test compound.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-CRBN fusion protein[7]
-
Fluorescent CRBN tracer (e.g., BODIPY-lenalidomide)[5]
-
Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor[8]
-
This compound or other test compounds
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-CRBN expression vector.
-
Cell Plating: Plate the transfected cells into white, opaque assay plates and incubate for 24-48 hours.
-
Tracer and Compound Addition: Add the fluorescent CRBN tracer to the cells at a final concentration optimized for the assay. Immediately after, add serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the binding kinetics of the tracer and compound (typically 2-4 hours).
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate and the extracellular NanoLuc® inhibitor to all wells.
-
Signal Detection: Read the plate within 30 minutes on a luminometer capable of simultaneously measuring the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 520 nm).[5]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the direct measurement of the binding affinity and thermodynamics of a ligand to CRBN.[1]
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified recombinant human CRBN/DDB1 complex[1]
-
This compound or other test compounds
-
ITC instrument and corresponding cells
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified CRBN/DDB1 protein and the test compound solution against the same buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately measure the concentrations of the protein and the ligand.
-
ITC Instrument Setup: Thoroughly clean and equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Cell Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kᴅ, n, and ΔH.
Fluorescence-Based Thermal Shift Assay (TSA)
This protocol describes a method to assess ligand binding by measuring changes in the thermal stability of the CRBN protein.[2]
Principle: The binding of a ligand to a protein typically increases its thermal stability. TSA monitors the unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation. The temperature at which 50% of the protein is unfolded (melting temperature, Tm) is measured, and a shift in Tm (ΔTm) upon ligand addition indicates binding.
Materials:
-
Purified recombinant human CRBN/DDB1 complex[2]
-
Fluorescent dye (e.g., SYPRO Orange)
-
This compound or other test compounds
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: In a PCR plate, mix the purified CRBN/DDB1 protein with the fluorescent dye in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control to the protein-dye mixture.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature while monitoring the fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the samples with the test compound.
Visualizing the Mechanisms and Workflows
To further clarify the underlying principles of the discussed assays and the biological context of CRBN engagement, the following diagrams are provided.
Conclusion
The NanoBRET assay offers a powerful, high-throughput method for assessing the intracellular engagement of CRBN ligands like this compound in a physiologically relevant context. While it provides a robust platform for screening and lead optimization, orthogonal validation of binding affinity and a deeper understanding of the thermodynamic drivers of the interaction can be achieved through biophysical methods such as ITC and TSA. The choice of assay will ultimately be guided by the specific research question and the available resources. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their CRBN-related drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 7. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.sg]
- 8. promega.com [promega.com]
In-cell ELISA for Pomalidomide 4'-alkylC4-azide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of In-cell ELISA and alternative methods for confirming the activity of Pomalidomide (B1683931) 4'-alkylC4-azide, a functionalized cereblon (CRBN) ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to Pomalidomide and Targeted Protein Degradation
Pomalidomide is an immunomodulatory drug that functions by binding to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This binding event redirects the E3 ligase to new protein targets, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] Key neosubstrates of Pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the drug's therapeutic effects in multiple myeloma.[3][4][5]
The 4'-alkylC4-azide modification on Pomalidomide provides a chemical handle for "click chemistry," enabling its conjugation to a linker and a ligand for a protein of interest (POI). This creates a PROTAC, a heterobifunctional molecule designed to induce the degradation of the specific POI by hijacking the CRBN E3 ligase machinery.[1]
Confirming the activity of a Pomalidomide 4'-alkylC4-azide-based PROTAC involves demonstrating the degradation of the target protein. In-cell ELISA has emerged as a high-throughput method for quantifying this degradation.
In-cell ELISA: A High-Throughput Approach to Quantify Protein Degradation
In-cell ELISA (also known as cell-based ELISA or cytoblot) is an immunocytochemical method used to quantify intracellular protein levels in fixed cells.[6] This technique offers a scalable and sensitive alternative to traditional methods like Western blotting for assessing PROTAC activity.
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: Pomalidomide-based PROTAC action pathway.
Experimental Workflow for In-cell ELISA
Caption: A typical workflow for an In-cell ELISA experiment.
Comparison of Assay Performance: In-cell ELISA vs. Western Blot
| Feature | In-cell ELISA | Western Blot |
| Throughput | High (96- or 384-well plates) | Low (limited by gel lanes) |
| Quantification | Quantitative | Semi-quantitative |
| Sensitivity | High | Moderate |
| Time to Result | ~4-6 hours | 1-2 days |
| Sample Requirement | Low | High |
| Information Provided | Protein level | Protein level and molecular weight |
| Automation | Easily automated | Difficult to automate |
Supporting Experimental Data
The following table summarizes data on the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) by Pomalidomide and a Pomalidomide-based PROTAC (TL12-186), as determined by an automated Western Blot system. While not an In-cell ELISA, this data provides a benchmark for the expected potency.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Data Source |
| Pomalidomide | IKZF1 | RPMI 8226 | 13.98 | 84.72 | [7] |
| Pomalidomide | IKZF3 | RPMI 8226 | 3.55 | 98.42 | [7] |
| TL12-186 | IKZF1 | RPMI 8226 | 1.12 | 88.47 | [7] |
| TL12-186 | IKZF3 | RPMI 8226 | 0.28 | 98.83 | [7] |
Detailed Experimental Protocols
In-cell ELISA Protocol for Ikaros (IKZF1) Degradation
This protocol is adapted from generic In-cell ELISA protocols and is suitable for measuring the degradation of an endogenous protein like Ikaros.[6][8]
Materials:
-
Cells expressing Ikaros (e.g., MM.1S multiple myeloma cells)
-
This compound based PROTAC
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-Ikaros (IKZF1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Pomalidomide-PROTAC for the desired time (e.g., 18-24 hours). Include a vehicle-only control.
-
Fixation: Aspirate the media and wash the cells with PBS. Add Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the anti-Ikaros primary antibody diluted in Blocking Buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the cells with PBS. Add TMB substrate and incubate until a blue color develops. Add Stop Solution to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to cell number (e.g., using Janus Green staining). Calculate the percentage of Ikaros remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax.
Western Blot Protocol for Ikaros (IKZF1) Degradation
This protocol is a standard method for assessing protein degradation.[4][9]
Materials:
-
Cells and PROTAC as described for In-cell ELISA
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC as described for In-cell ELISA.
-
Cell Lysis: Harvest and lyse the cells in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities. Normalize the Ikaros band intensity to the loading control (β-actin). Calculate the percentage of Ikaros remaining relative to the vehicle control to determine DC50 and Dmax.
Alternative High-Throughput Assays
Other high-throughput methods can also be employed to assess PROTAC activity:
-
HiBiT Lytic Detection System: A bioluminescence-based assay that quantifies protein levels in cell lysates. It involves genetically tagging the target protein with a small HiBiT peptide, which combines with a larger LgBiT subunit to produce a luminescent signal proportional to the protein amount.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of a compound to its target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.
-
HTRF (Homogeneous Time-Resolved Fluorescence): A proximity-based assay that can be used to measure protein levels or ternary complex formation. It uses two antibodies labeled with a donor and an acceptor fluorophore.
Logical Comparison of Assays
Caption: Decision tree for selecting a suitable assay.
Conclusion
In-cell ELISA offers a robust, high-throughput, and quantitative method for assessing the activity of this compound-based PROTACs. Its scalability makes it particularly well-suited for screening compound libraries and performing detailed dose-response studies. While Western blotting remains a valuable tool for confirming degradation and providing molecular weight information, In-cell ELISA and other high-throughput alternatives provide faster and more quantitative data for accelerating the drug discovery process. The choice of assay should be guided by the specific experimental needs, balancing throughput, the type of data required, and available resources.
References
- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell ELISA protocol | Abcam [abcam.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pomalidomide-Based E3 Ligase Linkers for PROTAC Development
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of many PROTAC designs.[1][2] The choice of linker attached to pomalidomide profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[1]
This guide provides a comparative analysis of Pomalidomide 4'-alkylC4-azide against other common E3 ligase linkers, supported by experimental data to inform the rational design of potent and selective protein degraders. The azide (B81097) group in this compound makes it particularly amenable to "click chemistry," allowing for the efficient and modular assembly of PROTACs.[2][3]
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere spacer; its composition, length, and attachment point are critical determinants of a PROTAC's success.[4] A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex is the essential prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5]
Key considerations in linker design include:
-
Linker Composition: The chemical nature of the linker impacts the PROTAC's solubility, cell permeability, and conformational flexibility. The two most common types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[6] PEG linkers are hydrophilic and can enhance solubility and permeability, while alkyl linkers are more hydrophobic and offer greater conformational flexibility.[3][6]
-
Linker Length: The optimal linker length is crucial for inducing the correct proximity and orientation of the target protein and E3 ligase. A linker that is too short may lead to steric hindrance, while an overly long linker may not effectively bring the two proteins together.[1][5]
-
Attachment Point: The position at which the linker is attached to the pomalidomide core can significantly affect the PROTAC's activity.[6]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50), the concentration required to degrade 50% of the target protein, and its maximal degradation (Dmax), the highest percentage of protein degradation achieved.[3] The following tables summarize quantitative data from various studies, comparing the performance of different pomalidomide-based linkers in degrading specific protein targets.
Table 1: Comparison of Pomalidomide-Based Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl Chain | 12 | C4 | 5.2 | >95 | MOLM-14 |
| PROTAC B | PEG Chain | 13 | C4 | 8.1 | >95 | MOLM-14 |
| PROTAC C | Alkyl-Aryl | 15 | C5 | 2.5 | >98 | Ramos |
| PROTAC D (this compound based) | Alkyl Chain | 8 | C4 | 15 | ~90 | Mino |
Note: Data is compiled from multiple sources and experimental conditions may vary, affecting direct comparability.[1][7]
Table 2: Comparison of Pomalidomide-Based Linkers for EGFR Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC E | PEG4 | 11 | >90 | HCC827 |
| PROTAC F | Alkyl Chain | 25 | >90 | H3255 |
| PROTAC G | PEG2 | 3.3 | >90 | H3255 |
Note: Data is compiled from multiple sources and experimental conditions may vary, affecting direct comparability.[1][8]
Signaling Pathways and Experimental Workflows
The general mechanism of action for a pomalidomide-based PROTAC involves hijacking the CRBN E3 ligase to induce degradation of a target protein, as illustrated in the following diagram.
Caption: General mechanism of pomalidomide-based PROTACs.
The preclinical evaluation of a novel pomalidomide-based PROTAC follows a structured workflow to determine its efficacy and mechanism of action.
Caption: Experimental workflow for preclinical PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the meaningful comparison of different PROTAC linkers. Below are detailed methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MOLM-14) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine DC50 and Dmax values by fitting the data to a dose-response curve.
-
Ternary Complex Formation Assays
Several biophysical methods can be employed to characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetics of binding events.[]
-
Immobilize the E3 ligase (e.g., CRBN) on a sensor chip.
-
Inject the target protein and the PROTAC sequentially or as a pre-incubated mixture over the chip surface.
-
Measure the change in the refractive index to monitor the association and dissociation of the complex.
-
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events to determine thermodynamic parameters.[10]
-
Place one binding partner (e.g., E3 ligase) in the sample cell.
-
Titrate the other binding partners (target protein and PROTAC) into the cell.
-
Measure the heat evolved or absorbed upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
-
Förster Resonance Energy Transfer (FRET): FRET-based assays are used to measure the proximity of two molecules.[11]
-
Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of two molecules.[]
-
Use donor and acceptor beads conjugated to antibodies or tags that recognize the target protein and the E3 ligase.
-
In the presence of a PROTAC, the beads are brought into proximity, leading to a chemiluminescent signal.
-
Conclusion
The rational design of the linker is a critical aspect of developing effective pomalidomide-based PROTACs. While this compound offers a versatile and efficient handle for PROTAC synthesis via click chemistry, the optimal linker composition and length are highly dependent on the specific target protein. A systematic approach involving the synthesis and evaluation of a library of linkers with varying lengths and compositions is essential for identifying the most potent degrader. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison and optimization of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Degradation Efficiency of Pomalidomide-Based PROTACs: C4 vs. C5 Linker Attachment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation efficiency of Pomalidomide (B1683931) 4'-alkylC4-azide Proteolysis Targeting Chimeras (PROTACs) versus their C5-azide counterparts. The choice of linker attachment point on the pomalidomide scaffold is a critical design element that significantly impacts on-target potency and off-target effects. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes the underlying biological pathways and workflows to inform the rational design of next-generation protein degraders.
Executive Summary
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a widely used recruiter of the Cereblon (CRBN) E3 ligase. A key challenge in the design of pomalidomide-based PROTACs has been the off-target degradation of essential zinc-finger (ZF) proteins.[1] Strategic modifications to the pomalidomide scaffold have been explored to mitigate this issue.
Emerging data indicates that the point of linker attachment on the pomalidomide phthalimide (B116566) ring is a crucial determinant of both on-target efficacy and selectivity. PROTACs with linkers attached at the C5 position of pomalidomide generally exhibit enhanced on-target degradation and reduced off-target effects compared to those with C4 linkages.[1][2] This is attributed to steric hindrance at the C5 position that disrupts the interaction with ZF proteins without compromising CRBN binding.[3]
Data Presentation: C4- vs. C5-Pomalidomide PROTAC Performance
The following tables provide a comparative summary of the degradation performance of PROTACs synthesized with linkers attached at the C4 and C5 positions of the pomalidomide scaffold. The data illustrates the typical improvements observed in on-target potency (lower DC50) and maximal degradation (higher Dmax), alongside a more favorable off-target profile for C5-modified PROTACs.
Table 1: On-Target Degradation Efficiency
| PROTAC Compound | Target Protein | Pomalidomide Linker Attachment | DC50 (nM) | Dmax (%) |
| Compound X | Target A | C4-alkyne | 50 | >90 |
| Compound Y | Target A | C5-azide | 35 | >95 |
Note: The data for Compound X and Y is illustrative, based on trends reported in the literature, to demonstrate the typical performance differences between C4 and C5-linked PROTACs.[2]
Table 2: Off-Target Degradation Profile Against Zinc-Finger Proteins
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide (alone) | IKZF1 | 25 | >90 |
| C4-modified PROTAC | IKZF1 | 80 | ~85 |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 |
| C4-modified PROTAC | ZFP91 | 250 | ~60 |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 |
Note: The data in this table is illustrative and based on reported trends to highlight the improved selectivity of C5-modified PROTACs in mitigating off-target degradation of zinc-finger proteins.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Off-Target Profiling of Pomalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is a principal aim in modern drug discovery. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used E3 ligase recruiter for the Cereblon (CRBN) complex in the design of these degraders. However, a significant challenge with pomalidomide-based degraders is their inherent potential to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors, which can lead to unintended cellular effects.[1][2][3]
This guide provides a comparative analysis of pomalidomide-based degraders, with a focus on how the linker design, specifically the attachment point on the pomalidomide core, influences off-target profiles. While the query specified 4'-alkylC4-azide linkers, extensive research indicates that modifications at the C5 position of the phthalimide (B116566) ring are superior in mitigating the off-target degradation of ZF proteins compared to C4 modifications.[4][5] The incorporation of an azide (B81097) moiety offers a versatile chemical handle for the straightforward synthesis of PROTAC libraries via "click chemistry".[4][6] We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations to aid researchers in the rational design and evaluation of next-generation protein degraders.
Data Presentation: Comparative Off-Target Effects
The choice of linker attachment point on the pomalidomide scaffold is a critical determinant of a PROTAC's selectivity. Modifications at the C5 position create steric hindrance that disrupts interactions with endogenous ZF proteins, thereby reducing their unintended degradation.[4] In contrast, linkers attached at the C4 position do not confer this same protective effect and can lead to significant off-target activity.[4]
Table 1: Impact of Pomalidomide Linker Attachment Point on Off-Target Degradation
This table summarizes data on the impact of the pomalidomide modification position on the degradation of a specific off-target zinc-finger protein, ZFP91. Data are derived from illustrative examples in existing literature.[4]
| PROTAC Moiety | Linker Attachment Position | Target Protein | Off-Target Protein | Observed Off-Target Degradation of ZFP91 |
| Pomalidomide | C4 | Target X | ZFP91 | Significant |
| Pomalidomide | C5 | Target X | ZFP91 | Minimal / Abolished |
Table 2: On-Target vs. Off-Target Degradation by a Pomalidomide-Based ALK PROTAC (MS4078)
This table illustrates the degradation profile of a specific pomalidomide-based PROTAC, highlighting its on-target potency and known off-target effects on Ikaros family proteins (IKZF1, IKZF3), which are inherent neosubstrates of the pomalidomide moiety.[7]
| Protein | Protein Type | Cell Line | DC₅₀ | Dₘₐₓ |
| ALK | On-Target | SU-DHL-1 | ~10 nM | >90% |
| IKZF1 | Off-Target | SU-DHL-1 | ~50 nM | >90% |
| IKZF3 | Off-Target | SU-DHL-1 | ~50 nM | >90% |
Mandatory Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for off-target protein identification.
Caption: Rationale for improved selectivity with C5-modified pomalidomide.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when assessing the selectivity of pomalidomide-based degraders.
1. Global Proteomic Analysis for Off-Target Identification [1][8]
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.
-
Cell Culture and Treatment: Culture human cell lines (e.g., HEK293T, MM.1S) to ~80% confluency. Treat cells with the pomalidomide-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: After treatment, wash cells with ice-cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Digest proteins into peptides using trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification of proteins across different samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer fragments the peptides and the isobaric tags, allowing for identification and quantification.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
2. Western Blotting for Validation of Off-Target Degradation [7][8]
Once potential off-targets are identified from global proteomics, western blotting is used for validation.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well to lyse the cells.
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the lysates. Normalize the concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities to confirm protein degradation relative to the vehicle control.
By employing a combination of global proteomics for discovery, targeted assays for validation, and rational chemical design focusing on the C5 position of pomalidomide, researchers can develop more selective and safer protein degraders for therapeutic applications.
References
A Comparative Guide to Cereblon-Recruiting Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to Pomalidomide (B1683931) 4'-alkylC4-azide for Recruiting the E3 Ligase Cereblon.
In the rapidly advancing field of targeted protein degradation (TPD), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone for the development of potent and selective protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Pomalidomide has emerged as a widely utilized CRBN ligand; however, the specific linker chemistry, such as that in Pomalidomide 4'-alkylC4-azide, is just one of many strategies available. This guide provides a comprehensive comparison of various alternatives for recruiting cereblon, supported by experimental data, to inform the rational design of next-generation protein degraders.
The landscape of CRBN binders has expanded significantly beyond the initial immunomodulatory drugs (IMiDs). Researchers now have a diverse toolkit of molecules, each with distinct properties that can be leveraged to optimize the efficacy, selectivity, and physicochemical characteristics of a degrader. These alternatives can be broadly categorized into derivatives of existing IMiDs with modified linkers or core structures, and novel non-IMiD scaffolds that offer unique advantages.
Pomalidomide Analogs and Linker Variations
While pomalidomide itself is a potent CRBN binder, its utility in PROTACs is critically dependent on the linker attachment point and composition. The C4 and C5 positions of the phthalimide (B116566) ring are common attachment points, and the choice can significantly impact the stability of the ternary complex formed between the target protein, the PROTAC, and CRBN.[1]
Table 1: Comparison of Pomalidomide-Based Linkers and Other IMiDs
| Compound/Linker Type | Binding Affinity (Kd to CRBN) | Key Features & Advantages | Disadvantages |
| Pomalidomide | ~157 nM[2] | Well-established; high-affinity interaction.[2] | Potential for off-target degradation of neosubstrates.[3] |
| Pomalidomide-C5-azide | Data not readily available, but predicated on pomalidomide's high affinity.[2] | C5 substitution may lead to higher degradation activity and reduced off-target effects.[4] | |
| Lenalidomide | ~1.0-1.5 µM[5] | Alternative IMiD scaffold; may offer different ternary complex geometries.[6] | Generally lower binding affinity compared to pomalidomide.[7][8] |
| Thalidomide (B1683933) | >10 µM (lower affinity) | The original scaffold; provides a different chemical starting point.[8] | Lower potency and potential for teratogenic effects.[] |
Next-Generation Cereblon E3 Ligase Modulators (CELMoDs)
A new generation of CRBN modulators, termed CELMoDs, have been developed with enhanced potency for CRBN binding and greater efficacy in degrading neosubstrate proteins like Ikaros and Aiolos.[10][11]
Table 2: Performance of Next-Generation CELMoDs
| Compound | Binding Potency to CRBN | Key Features & Advantages |
| Iberdomide (CC-220) | High | Next-generation analog with potentially improved properties.[11] |
| Mezigdomide (CC-92480) | Highest reported cereblon-binding potency among CELMoDs.[10] | Demonstrates potent degradation of Ikaros and Aiolos and has shown synergistic activity with other antimyeloma agents.[10] |
Novel Non-IMiD Cereblon Binders
To overcome the limitations of IMiD-based ligands, such as hydrolytic instability and the degradation of endogenous neosubstrates, researchers have developed novel, non-phthalimide CRBN binders.[3][12] These scaffolds offer improved chemical stability and the potential for more selective targeting.
Table 3: Comparison of Novel Non-IMiD CRBN Binders
| Compound Class | Example | Binding Affinity (Kd to CRBN) | Key Features & Advantages |
| Phenyl Glutarimides | - | Retained CRBN affinity.[3] | Significantly improved chemical stability over phthalimide-based recruiters.[3] |
| Benzamide-Type Binders | Fluorinated benzamide (B126) derivatives | Increased binding affinity.[12] | Offers opportunities for chemically inert proximity-inducing compounds with reduced neomorphic E3 ligase activity.[12] |
| Phenyl Dihydrouracil Derivatives | - | - | Improved resistance to hydrolytic degradation and addresses racemization issues.[3][][12] |
| Cyclimids | JQ1-FcQ, JQ1-FcN | KD values < 100 nM.[13] | Inspired by natural degrons; exhibit distinct modes of interaction with CRBN, enabling efficient screening for target degradation and selectivity.[13] |
Homo-PROTACs: A Chemical Knock-down Approach
An innovative approach to modulating CRBN activity involves the use of pomalidomide-based homo-PROTACs. These bifunctional molecules are designed to induce the self-degradation of CRBN, offering a chemical tool to study the physiological functions of cereblon and to abrogate the effects of IMiDs.[14][15]
Experimental Methodologies
The quantitative data presented in this guide are derived from a variety of biophysical and cellular assays. Below are outlines of the key experimental protocols used to characterize the binding and degradation performance of these cereblon-recruiting ligands.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of a compound to CRBN in a competitive binding format.
-
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His antibody bound to a His-tagged CRBN/DDB1 complex and a fluorescently labeled tracer ligand that binds to CRBN. Unlabeled competitor compounds displace the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
A constant concentration of His-tagged CRBN/DDB1 and Tb-anti-His antibody are added to the wells of a microplate.
-
A fluorescent tracer ligand is added to the wells.
-
Serial dilutions of the test compounds are added.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured, and IC50 values are determined from the dose-response curves.[2]
-
Competitive Binding Pull-down Assay
This assay assesses the ability of a test compound to compete with an immobilized ligand for binding to CRBN.
-
Principle: Cell lysates or purified CRBN are pre-incubated with a test compound before being added to beads conjugated with a known CRBN ligand (e.g., a thalidomide analog). The amount of CRBN that binds to the beads is then quantified, typically by immunoblotting.
-
Protocol Outline:
-
Cell lysate or purified CRBN is pre-incubated with varying concentrations of the test compound.
-
Thalidomide-analog affinity beads are added to the mixture and incubated to allow binding.
-
The beads are washed to remove non-specific binders.
-
Bound proteins are eluted from the beads.
-
The eluate is analyzed by immunoblotting for the presence of CRBN.[2][16]
-
Differential Scanning Fluorimetry (Thermal Shift Assay)
This method is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.
-
Principle: The melting temperature (Tm) of a protein is the temperature at which half of the protein population is unfolded. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
-
Protocol Outline:
-
Purified CRBN protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The test compound or a vehicle control is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is determined as the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of the ligand indicates binding.[2]
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental approaches, the following diagrams illustrate the signaling pathway of CRBN-mediated protein degradation and a typical workflow for developing a PROTAC.
Caption: Pomalidomide or an alternative binder engages CRBN, leading to the recruitment of a target protein to the CRL4-CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
Caption: A typical workflow for developing a PROTAC, from initial target identification to an optimized degrader molecule, involving iterative cycles of design, synthesis, and testing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 15. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pomalidomide 4'-alkylC4-azide
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper handling and disposal of Pomalidomide (B1683931) 4'-alkylC4-azide. This compound presents a dual hazard, combining the reproductive toxicity of pomalidomide with the potential explosive nature of organic azides. Strict adherence to the following procedures is essential to ensure laboratory safety and regulatory compliance.
I. Understanding the Hazards
Pomalidomide 4'-alkylC4-azide is a bifunctional molecule requiring careful management due to its inherent risks. Pomalidomide is a known teratogen and is suspected of damaging fertility or the unborn child.[1][2][3] Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[2][3][4][5][6] They are also acutely toxic, with a toxicity comparable to cyanides.[3][4]
| Hazard | Description | Primary Mitigation |
| Reproductive Toxicity | Pomalidomide is a thalidomide (B1683933) analog and a known teratogen that can cause severe birth defects or embryo-fetal death.[2][3] | Handle in a designated area, preferably a certified chemical fume hood, to prevent inhalation and skin contact.[2] Always wear appropriate personal protective equipment (PPE). |
| Explosive Potential | Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[2][3][4][5][6] | Avoid heating, grinding, or subjecting the compound to impact. Use non-metal spatulas (e.g., plastic or ceramic) for handling.[2][5][6] |
| Acute Toxicity | Azide (B81097) compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2] | All handling should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[2] |
| Formation of Unstable Compounds | Reacts with heavy metals (e.g., copper, lead, silver) to form highly shock-sensitive metal azides.[4][5] Reacts with acids to form the highly toxic and explosive hydrazoic acid.[4][5] Can form explosive compounds with halogenated solvents like dichloromethane (B109758) and chloroform.[4][5][6] | Avoid contact with metal surfaces, spatulas, and containers.[2][4][5][6] Do not mix with acids.[4][5] Do not use halogenated solvents.[4][5][6] |
II. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[2]
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood.[2]
III. Step-by-Step Disposal Procedure
Whenever feasible, the azide group should be chemically deactivated to a more stable amine group before disposal.[3][4][5] This significantly reduces the risk of explosion. The following procedure outlines the deactivation of this compound using triphenylphosphine (B44618) (Staudinger reaction), followed by disposal of the deactivated product.
Experimental Protocol: Deactivation of this compound
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or a similar non-halogenated solvent)
-
Stir plate and stir bar
-
Reaction flask
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure a blast shield is in place.[2]
-
Dissolution: Dissolve the this compound waste in a minimal amount of a suitable non-halogenated solvent in a reaction flask equipped with a stir bar.
-
Cooling: Cool the solution in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine in the same solvent.[4]
-
Addition: Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.[4] Effervescence (release of nitrogen gas) may be observed.[4]
-
Reaction: Continue stirring the reaction mixture at 0°C until gas evolution ceases.[4]
-
Warming and Completion: Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[4]
-
Verification: Monitor the reaction progress by TLC to confirm the complete consumption of the starting azide.
-
Hydrolysis (Optional but Recommended): The resulting iminophosphorane can be hydrolyzed to the corresponding amine by adding water and stirring for several hours. This further ensures the deactivation of the azide moiety.
-
Waste Collection: The resulting solution, now containing the deactivated pomalidomide derivative, should be collected in a designated hazardous waste container.[3] The container must be clearly labeled as "Deactivated Pomalidomide Waste" and include a list of all chemical constituents.
-
Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[2][3]
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
-
Minor Spill: If a small amount of solid is spilled, DO NOT sweep it up dry.[7] Gently cover the spill with a damp paper towel to avoid raising dust.[7] Use appropriate absorbent material for liquid spills. Place all contaminated materials into a sealed container and dispose of as hazardous waste. Decontaminate the area twice.[7]
-
Major Spill or Unexpected Gas Evolution: Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS office immediately. Do not attempt to clean up a large spill or a decomposing reaction without expert assistance.[4]
V. Storage
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area.[2] It should be stored away from incompatible materials such as acids, heavy metals, and oxidizing agents.[2][3][5]
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines before working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. packageinserts.bms.com [packageinserts.bms.com]
Essential Safety and Logistical Information for Handling Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pomalidomide (B1683931) 4'-alkylC4-azide. Given the potent nature of pomalidomide and the inherent risks associated with organic azides, strict adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination. This information is intended to supplement, not replace, a thorough risk assessment and your institution's established safety procedures.
Immediate Safety and Hazard Summary
Pomalidomide 4'-alkylC4-azide is a compound that requires careful handling due to its dual hazardous nature. As a derivative of pomalidomide, it is suspected to have reproductive toxicity.[1] The presence of the alkyl-azide functional group introduces a significant risk of explosive decomposition, especially with exposure to heat, shock, or certain chemicals. Organic azides are a class of compounds known for their potential instability.
Primary Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Explosion Hazard: Organic azides can be shock-sensitive and may decompose explosively, particularly when heated or in the presence of heavy metals.
-
Toxicity: Azide (B81097) compounds can be toxic if inhaled, ingested, or absorbed through the skin.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following quantitative data is based on general knowledge of potent compounds and the available data for a structurally similar compound, Pomalidomide 4'-alkylC4-acid.
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established. Handle as a highly potent compound. Assume an OEL of < 10 µg/m³ over an 8-hour time-weighted average. | Rationale: Based on the potent nature of pomalidomide and general guidelines for handling new chemical entities with unknown toxicity. |
| Hazard Classification (Anticipated) | Reproductive Toxicity Category 2.[1] Potentially Explosive. | Source: SDS for Pomalidomide 4'-alkylC4-acid. Rationale: The azide functional group introduces explosive potential. |
| Storage Temperature | Store at -20°C. | Source: Supplier recommendations for similar compounds. |
| Incompatibilities | Strong acids, strong oxidizing agents, heavy metals and their salts, halogenated solvents.[2][3] | Rationale: Acids can form highly toxic and explosive hydrazoic acid. Heavy metals can form shock-sensitive metal azides. Halogenated solvents can form explosive organic azides. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or other containment enclosure is recommended.
-
Use a blast shield when performing reactions involving the azide, especially during heating or concentration steps.
-
Ensure easy access to a safety shower and eyewash station.
Personal Protective Equipment (PPE): A stringent PPE protocol is mandatory.
-
Hand Protection: Double-gloving with nitrile gloves is required.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or explosion.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger scale operations, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.
Step-by-Step Handling Procedures
-
Preparation:
-
Before starting any work, ensure the fume hood is clean and free of incompatible materials.
-
Post a warning sign on the fume hood indicating that a potent and potentially explosive compound is in use.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to handle the solid compound to prevent the formation of shock-sensitive metal azides.
-
Perform all weighing and transfers within the fume hood.
-
To minimize dust generation, handle the solid with care and avoid rapid movements.
-
-
Solution Preparation:
-
Add the solvent to the solid compound slowly and with gentle agitation.
-
Avoid using halogenated solvents.
-
-
Reaction and Work-up:
-
If heating is necessary, use a controlled heating mantle with a temperature probe and a blast shield. Avoid direct, high-temperature heating.
-
Do not concentrate azide-containing reaction mixtures to dryness unless the stability of the residue is known.
-
Quench reactions containing residual azide with a suitable reducing agent (e.g., triphenylphosphine) before work-up, if the protocol allows.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all azide-containing waste (solid, liquid, and contaminated PPE) in a dedicated, clearly labeled, non-metallic waste container.
-
Do not mix azide waste with other waste streams, especially acidic waste.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A solution of soap and water, followed by a rinse with an appropriate solvent, can be used. Collect all cleaning materials as hazardous waste.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]
-
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to Cereblon, leading to the degradation of transcription factors and immunomodulation.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
